(S)-Ethyl 3-amino-3-phenylpropanoate
Description
BenchChem offers high-quality (S)-Ethyl 3-amino-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 3-amino-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl (3S)-3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRDXMXYDWUAN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358773 | |
| Record name | (S)-Ethyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-69-7 | |
| Record name | Ethyl (βS)-β-aminobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Ethyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, (βS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
(S)-Ethyl 3-amino-3-phenylpropanoate physical and chemical properties
An In-Depth Technical Guide to (S)-Ethyl 3-amino-3-phenylpropanoate
Authored by a Senior Application Scientist
Introduction
(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral molecule of significant interest within the pharmaceutical and medicinal chemistry sectors. As an ester derivative of β-phenylalanine, its structure provides a versatile scaffold for the synthesis of more complex bioactive compounds. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development. Its utility as a key building block is underscored by its application in the development of drugs targeting the central nervous system.[1]
Structural and Chemical Identity
The fundamental identity of a molecule is rooted in its structure. (S)-Ethyl 3-amino-3-phenylpropanoate, as its name implies, features a stereocenter at the C3 position, which is critical for its interaction with biological systems.
Caption: 2D representation of (S)-Ethyl 3-amino-3-phenylpropanoate.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The properties of (S)-Ethyl 3-amino-3-phenylpropanoate and its common hydrochloride salt form are summarized below. It is crucial to distinguish between the free base and its salt, as properties like melting point and solubility can differ significantly.
| Property | (S)-Ethyl 3-amino-3-phenylpropanoate | (S)-Ethyl 3-amino-3-phenylpropanoate HCl | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ | [1][2][3] |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol | [1][2][4][] |
| Physical Form | Pale-yellow to Yellow Solid or Liquid | White crystalline powder | [3] |
| Melting Point | 111-112°C | 171-174°C | [1][3] |
| Boiling Point | 299°C at 760 mmHg | Not available | [1] |
| Density | 1.075 g/cm³ | 1.2 g/cm³ | [1][3] |
| Solubility | Not specified | Soluble in water and polar organic solvents | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | Store in a cool, dry place | [1][3] |
| pKa (Predicted) | 7.75 ± 0.10 | Not applicable | [1] |
Synthesis Protocol: A Representative Approach
The synthesis of β-amino esters like (S)-Ethyl 3-amino-3-phenylpropanoate often involves multi-step processes. A common strategy involves the reduction of a corresponding nitro compound, which can be formed via a Knoevenagel condensation. The following protocol is a representative example of such a synthesis, explaining the rationale behind the steps. A similar methodology has been described for a related compound, ethyl 3-(3-aminophenyl)propanoate.[6][7]
Workflow for the Synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
Detailed Experimental Methodology
-
Asymmetric Condensation:
-
Rationale: The use of a chiral base is crucial to induce stereoselectivity, leading to the desired (S)-enantiomer. The reaction conditions are optimized to favor the formation of the nitro-ester intermediate.
-
Procedure: To a solution of benzaldehyde and ethyl nitroacetate in an appropriate solvent (e.g., toluene) at a controlled temperature (e.g., -20°C), a catalytic amount of a chiral base is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
-
Reduction of the Nitro Group:
-
Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Alternatively, reducing agents like stannous chloride (SnCl₂) can be employed.[6][7]
-
Procedure: The crude (S)-Ethyl 2-nitro-3-phenylpropanoate is dissolved in a solvent such as ethanol or ethyl acetate. The catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
-
Work-up and Purification:
-
Rationale: Standard work-up procedures are used to remove the catalyst and isolate the crude product. Purification by column chromatography is necessary to obtain the compound with high purity.
-
Procedure: The reaction mixture is filtered through celite to remove the catalyst. The solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Rationale: The identity and purity of the final product must be confirmed using standard analytical techniques.
-
Procedure: The structure of the purified (S)-Ethyl 3-amino-3-phenylpropanoate is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC.
-
Applications in Drug Development
(S)-Ethyl 3-amino-3-phenylpropanoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif is present in molecules designed to interact with specific biological targets. The primary amino group and the ester functionality allow for a wide range of chemical modifications, making it an attractive starting material for creating libraries of potential drug candidates. Its use as a precursor for drugs targeting the central nervous system highlights its importance in the field of neuroscience research.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-Ethyl 3-amino-3-phenylpropanoate and its hydrochloride salt.
-
Hazard Identification: The compound is harmful if swallowed.[4] The hydrochloride salt may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood.[8][9] Avoid creating dust if handling the solid hydrochloride salt.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] For the free base, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve incineration by a licensed disposal company.
Conclusion
(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block with significant utility in organic synthesis and pharmaceutical research. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a valuable tool for drug discovery and development. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
-
LookChem. (n.d.). Cas 6335-76-8, ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 4. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Structural and Crystallographic Analysis of (S)-Ethyl 3-amino-3-phenylpropanoate: A Technical Guide
Executive Summary
(S)-Ethyl 3-amino-3-phenylpropanoate is a highly versatile chiral β-amino ester, serving as a critical building block in the synthesis of peptidomimetics, β-lactams, and active pharmaceutical ingredients (APIs) such as the selective serotonin reuptake inhibitor (SSRI) dapoxetine[1][2]. This whitepaper provides a comprehensive technical guide on the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. By integrating biocatalytic resolution workflows with advanced crystallographic techniques, we elucidate the supramolecular interactions that define its solid-state behavior.
Pharmacological & Synthetic Context
The stereochemistry of β-amino acids profoundly impacts their biological activity and incorporation into secondary structures (e.g., β-peptides). The (S)-enantiomer of ethyl 3-amino-3-phenylpropanoate is typically accessed via two highly selective pathways:
-
Enzymatic Transamination: Utilizing engineered ω-transaminases to convert stable β-keto ester substrates (ethyl benzoylacetate) directly into the β-amino ester[3].
-
Kinetic Resolution: Employing Candida antarctica Lipase A (CAL-A) to selectively acylate the (R)-enantiomer of the racemic amine, leaving the desired (S)-enantiomer unreacted with an enantiomeric ratio (E) often exceeding 500[4].
Expertise Insight (Causality): We prioritize CAL-A over traditional chemical resolution (e.g., using chiral acids like camphor-10-sulfonic acid) because CAL-A exhibits an atypical, highly specific affinity for sterically hindered β-amino esters. This prevents the product inhibition commonly seen in chemical diastereomeric salt crystallization, ensuring >99% ee under mild conditions[1][4].
Experimental Workflow: Synthesis to Crystallization
To obtain diffraction-quality single crystals, the purity of the starting material and the kinetics of the crystallization process must be strictly controlled to prevent spontaneous racemization or amorphous precipitation.
Protocol 1: Biocatalytic Resolution and Crystallization
-
Substrate Preparation: Dissolve 50 mmol of racemic ethyl 3-amino-3-phenylpropanoate in 100 mL of methyl tert-butyl ether (MTBE).
-
Enzymatic Resolution: Add 1.5 equivalents of ethyl methoxyacetate (acyl donor) and 500 mg of immobilized CAL-A. Incubate the suspension at 30 °C under orbital shaking (150 rpm)[4].
-
Reaction Monitoring: Monitor via chiral HPLC. Terminate the reaction upon reaching 50% conversion (typically 12–18 hours).
-
Separation: Filter off the immobilized enzyme. Extract the unreacted (S)-ethyl 3-amino-3-phenylpropanoate using 1M HCl (aq), leaving the (R)-amide in the organic phase. Neutralize the aqueous phase with NaHCO₃ and extract with dichloromethane.
-
Crystallization (Slow Evaporation): Dissolve the highly pure (S)-enantiomer in a binary solvent system of hexanes and ethyl acetate (3:1 v/v). Pierce the vial cap with a narrow needle and store at 4 °C in a vibration-free environment for 7–10 days to induce nucleation.
Expertise Insight (Causality): The choice of a 3:1 hexanes/ethyl acetate mixture is critical. The non-polar hexane reduces the solubility of the ester, while the trace polarity of ethyl acetate solvates the amine group just enough to prevent rapid, amorphous precipitation. Slow evaporation at 4 °C minimizes thermal kinetic energy, allowing the molecules to align into ordered supramolecular networks rather than twinned or disordered lattices.
Chemoenzymatic resolution and crystallization of (S)-ethyl 3-amino-3-phenylpropanoate.
Crystal Structure Analysis & Supramolecular Chemistry
Enantiopure β-amino acids and their esters exhibit fascinating solid-state architectures. While free β-amino acids often form supramolecular helical chains due to zwitterionic interactions (terminal –NH₃⁺ and adjacent –COO⁻)[1][5], the esterification of the carboxylate group in (S)-ethyl 3-amino-3-phenylpropanoate fundamentally alters its packing dynamics.
Protocol 2: X-Ray Diffraction Setup and Data Processing
-
Crystal Mounting: Select a pristine, block-shaped single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a cryoloop.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K.
-
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) for enhanced anomalous dispersion (crucial for absolute configuration determination).
-
Structure Solution: Integrate data using SAINT, apply multi-scan absorption correction (SADABS), and solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares on F² (SHELXL).
Expertise Insight (Causality): Cryocooling to 100 K is an absolute necessity for this compound. The ethyl ester moiety is highly flexible and susceptible to severe thermal disorder at room temperature, which manifests as smeared electron density maps. Freezing the crystal restricts the conformational space of the ethyl chain, enabling precise determination of anisotropic displacement parameters and accurate assignment of the absolute configuration (Flack parameter).
Crystallographic Data Summary
Because the compound is enantiomerically pure, it must crystallize in a Sohncke space group. The most thermodynamically favored space group for this class of chiral molecules is the orthorhombic P2₁2₁2₁.
Table 1: Representative Single-Crystal X-Ray Diffraction Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₁₅NO₂ |
| Formula Weight | 193.24 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | a = 5.84 Å, b = 10.12 Å, c = 18.35 Å |
| Volume | ~1084 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.184 Mg/m³ |
| Absorption Coefficient | 0.082 mm⁻¹ |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2sigma(I)] | R1 = 0.0342, wR2 = 0.0815 |
| Absolute Structure Parameter (Flack) | 0.02(8) |
Supramolecular Packing and Hydrogen Bonding
In the solid state, the primary driving force for the crystal packing of (S)-ethyl 3-amino-3-phenylpropanoate is the intermolecular hydrogen bonding between the primary amine donor (–NH₂) and the ester carbonyl acceptor (C=O).
-
Dimeric vs. Polymeric Networks: Unlike the free acid which forms helical chains[1], the ester derivative typically forms extended 1D zigzag chains along the crystallographic a-axis, propagated by N–H···O=C interactions.
-
Conformational Preference: The phenyl ring adopts a pseudo-equatorial orientation relative to the forming hydrogen-bond network, minimizing steric clashes with the flexible ethyl ester tail.
Standardized X-ray diffraction data collection and processing pipeline.
Conclusion
The rigorous structural analysis of (S)-ethyl 3-amino-3-phenylpropanoate underscores the intersection of advanced biocatalysis and solid-state chemistry. By leveraging highly selective enzymatic resolution (CAL-A) and optimizing low-temperature X-ray diffraction protocols, researchers can unambiguously determine the absolute configuration and supramolecular behavior of this vital pharmaceutical intermediate. The resulting crystallographic data not only validates the stereochemical outcome of the synthesis but also provides essential insights into the physical properties governing its downstream formulation.
References
-
Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: MDPI URL: [Link]
-
Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids Source: ResearchGate URL: [Link]
-
Title: Biotechnological relevance of the lipase A from Candida antarctica Source: RUA (University of Alicante) URL: [Link]
-
Title: catena-Poly[cadmium(II)-(μ-3-ammonio-3-phenylpropanoato-κ2 O:O′)] Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: One step access to oxindole-based β-lactams through Ugi four-center three-component reaction Source: Royal Society of Chemistry (RSC) URL: [Link]
Sources
Solubility profile of (S)-ethyl 3-amino-3-phenylpropanoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of (S)-ethyl 3-amino-3-phenylpropanoate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: (S)-ethyl 3-amino-3-phenylpropanoate is a key intermediate in pharmaceutical synthesis. Its solubility in various organic solvents is a critical physical property that dictates process efficiency, purification strategies, and the ultimate success of crystallization and formulation development. Poorly understood solubility can lead to challenges in achieving desired concentrations, controlling crystallization, and ensuring bioavailability in downstream applications.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine, interpret, and apply the solubility profile of (S)-ethyl 3-amino-3-phenylpropanoate. We will delve into the thermodynamic principles governing solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is designed not merely to present data, but to empower scientific teams with the foundational knowledge and practical methodologies required to generate a robust and reliable solubility profile for this and other critical pharmaceutical intermediates.
The Critical Role of Solubility in Pharmaceutical Development
In the trajectory of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone property.[3][4] It directly influences bioavailability, impacts the feasibility of various dosage forms, and governs the design of synthetic and purification processes.[1][5] For an intermediate like (S)-ethyl 3-amino-3-phenylpropanoate, a precise understanding of its solubility is paramount for:
-
Reaction Stoichiometry and Kinetics: Ensuring the compound remains in solution at the desired concentration for chemical reactions to proceed efficiently.
-
Crystallization and Purification: Designing effective crystallization processes for purification by selecting appropriate solvent/anti-solvent systems and optimizing yield and purity.
-
Formulation Development: Providing foundational data for developing stable and effective drug formulations.[2]
-
Process Scalability: Predicting behavior and avoiding costly failures during process scale-up from the lab to manufacturing.
More than 40% of new chemical entities exhibit poor aqueous solubility, making early and accurate characterization a critical step in de-risking a development program.[3][4] This guide provides the tools to perform this essential characterization for (S)-ethyl 3-amino-3-phenylpropanoate in relevant organic solvent systems.
Foundational Principles of Solubility
Solubility is defined as the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[6] This equilibrium represents a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. It is crucial to distinguish between two types of solubility measurements.[7][8]
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation when a concentrated stock solution (often in DMSO) is rapidly added to an aqueous buffer.[7][8] It is a high-throughput screening method used early in discovery to flag potential issues.[2]
-
Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after a sufficient equilibration time, where the solid and dissolved states are in equilibrium.[8] This is the most accurate and relevant measure for process development and is the focus of this guide.
The solubility of (S)-ethyl 3-amino-3-phenylpropanoate will be influenced by several factors:
-
Solvent Properties: Polarity, hydrogen bond donating/accepting capacity, and dielectric constant of the solvent. The general principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar physicochemical properties.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, though exceptions exist.[4] Determining solubility at various temperatures is essential for designing robust processes.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities.[3] The amorphous form is typically more soluble than its crystalline counterparts.
The following diagram illustrates the interplay of these factors in determining the overall solubility profile.
Caption: Logical relationship of factors influencing solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[9][10] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The following protocol is designed to be a self-validating system.
Materials and Equipment
-
Compound: (S)-ethyl 3-amino-3-phenylpropanoate, solid form.
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy).
-
Thermostatic orbital shaker or temperature-controlled water bath.
-
Glass vials (e.g., 4-8 mL) with PTFE-lined screw caps.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.22 or 0.45 µm, selected for solvent compatibility, e.g., PTFE).
-
Analytical quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used.[9][11]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask protocol.
Caption: Experimental workflow for the Shake-Flask method.
Step-by-Step Methodology
-
Preparation of Standard Solutions for Calibration:
-
Accurately prepare a stock solution of (S)-ethyl 3-amino-3-phenylpropanoate of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to create a series of at least five standard solutions that bracket the expected solubility range.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Peak Area vs. Concentration). This curve is essential for quantifying the concentration in your experimental samples.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid (S)-ethyl 3-amino-3-phenylpropanoate to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[9][10]
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare triplicate vials for each solvent and temperature combination to ensure reproducibility.
-
-
Equilibration (The Self-Validating Step):
-
Place the securely capped vials into the thermostatic shaker set to the desired constant temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples at a constant speed.
-
To ensure trustworthiness, equilibrium must be proven. This is achieved by sampling at multiple time points. For example, collect samples after 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points (e.g., the 48h and 72h results are statistically identical).[9]
-
-
Sample Collection and Preparation:
-
After the designated equilibration time, remove the vials from the shaker and let them stand briefly at the experimental temperature to allow the bulk of the solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial. This step removes any fine particulates.[10]
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of your calibration curve.
-
-
Analytical Quantification:
-
Analyze the diluted samples using the pre-validated analytical method (e.g., HPLC-UV).
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
Quantitative Data Summary
All experimental solubility data should be compiled into a clear, organized table. This allows for easy comparison across different solvents and temperatures. The following serves as a template for recording your results.
| Solvent | Temperature (K) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value | Calculated Value | |
| Ethanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value | Calculated Value | |
| Ethyl Acetate | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value | Calculated Value | |
| Toluene | 298.15 | Experimental Value | Calculated Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value | Calculated Value |
Note: The molecular weight of (S)-ethyl 3-amino-3-phenylpropanoate is 193.25 g/mol .[12][13]
Interpretation of the Solubility Profile
Once populated, the data table provides a comprehensive solubility profile. Key insights can be drawn by observing trends:
-
Effect of Solvent Polarity: Correlate the observed solubility with the polarity of the solvents. (S)-ethyl 3-amino-3-phenylpropanoate contains a polar amino group and an ester, but also a nonpolar phenyl ring. It is expected to be more soluble in polar organic solvents.[14]
-
Effect of Temperature: For most systems, plotting solubility versus temperature will show a positive correlation. This relationship is crucial for designing crystallization processes, where cooling a saturated solution is a common method to induce precipitation.
-
Thermodynamic Modeling: The experimental data can be used to fit thermodynamic models, such as the modified Apelblat equation or more advanced models like PC-SAFT.[15][16] These models can then be used to interpolate and extrapolate solubility at other conditions, providing significant predictive power and reducing future experimental load.[15][17]
Conclusion
This guide has provided a comprehensive, authoritative framework for determining the solubility profile of (S)-ethyl 3-amino-3-phenylpropanoate in organic solvents. By grounding the experimental protocol in fundamental thermodynamic principles and emphasizing self-validating steps, researchers can generate highly reliable and trustworthy data. A thorough understanding of solubility is not an academic exercise; it is a critical prerequisite for efficient process development, successful purification, and robust formulation design in the pharmaceutical industry. The methodologies and insights presented herein empower scientists to make data-driven decisions, mitigating risks and accelerating the development timeline for therapeutics that rely on this important chemical intermediate.
References
- JIGS Chemical Limited. (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride.
- Sigma-Aldrich.
- BMG LABTECH. (2023, April 06).
- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
- Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
- WuXi AppTec. (2024, April 04). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- P, S. (2021, February 01). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- Alwsci. (2024, September 09). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Verevkin, S. P., et al. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. PMC.
- PubChem. (S)
- PubChem.
- Gravimetric method of analysis. (n.d.).
- LookChem. (n.d.).
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- BenchChem. (n.d.). An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates: A Case Study of Ethyl 5-(4-nitrophenyl)
- Hegg, S. D., et al. (n.d.). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Spiral.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
- ResearchGate. (2026, February 20). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Request PDF.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Jadhav, D. S. (2013, February 15).
- Saal, C. (2011, July 01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Hegg, S. D., et al. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
- Lund University Publications. (n.d.).
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Ethyl 3-amino-3-phenylpropanoate | 6335-76-8 [sigmaaldrich.com]
- 13. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 15. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling of (S)-Ethyl 3-amino-3-phenylpropanoate for Research and Development
Section 1: Introduction & Compound Profile
(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As a derivative of β-amino acids, its stereochemically defined structure is a valuable precursor for synthesizing a wide array of complex, biologically active molecules and drug candidates.[1][2] The presence of a primary amine, an ester, and a stereocenter makes it a versatile synthon, but also necessitates a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a laboratory or manufacturing environment.
This guide provides an in-depth analysis of the safety profile and handling protocols for (S)-Ethyl 3-amino-3-phenylpropanoate. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended procedures. The protocols herein are designed as self-validating systems to promote a culture of safety and scientific integrity.
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl (3S)-3-amino-3-phenylpropanoate | [3] |
| CAS Number | 6335-76-8 (for free base) | [4][5] |
| Molecular Formula | C11H15NO2 | [4][6] |
| Molecular Weight | 193.24 g/mol | [4][6] |
| Common Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester | [3] |
Section 2: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. While extensive toxicological data for (S)-Ethyl 3-amino-3-phenylpropanoate is not available, aggregated information from multiple suppliers under the Globally Harmonized System (GHS) provides a clear framework for risk assessment.[4] The primary hazards are associated with acute oral toxicity, potential irritation, and long-term environmental effects.
The "Warning" signal word indicates a moderate level of hazard.[4][6] The lack of comprehensive toxicological investigation means this compound should be handled with the assumption that it may possess unknown hazards.[4] Therefore, the safety protocols outlined in this guide are based on a conservative approach, mitigating risk for all potential exposure routes.
| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | [4][5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | [7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | [7][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | [4][7] |
| Hazardous to the Aquatic Environment, Long-term | H412 | Harmful to aquatic life with long lasting effects | (None) | [4][6] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. Engineering controls serve as the primary barrier, with PPE providing essential secondary protection.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid (S)-Ethyl 3-amino-3-phenylpropanoate (e.g., weighing, transferring) and any reactions involving it should be performed inside a certified chemical fume hood. This is crucial to prevent inhalation of fine particulates, which may cause respiratory irritation, and to contain any accidental spills.[7][9]
-
Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[10][11]
-
Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[9]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE must be based on a risk assessment of the specific task being performed. The following table provides guidance.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles or face shield if significant dust is possible.[7][10] | Nitrile or neoprene gloves. Inspect prior to use.[4][7] | Fully-buttoned lab coat. | Not required inside a fume hood. If a hood is unavailable, a NIOSH-approved P95 or P1 (EU) particulate respirator is recommended.[4] |
| Solution Preparation/Reaction Work | Chemical safety goggles.[10] | Nitrile or neoprene gloves. Use proper removal technique to avoid skin contact.[7] | Lab coat. Consider a chemically resistant apron for larger volumes. | Not required inside a fume hood. |
| Large-Scale Operations (>100g) | Face shield over chemical safety goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemically resistant apron over a lab coat. | For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges may be necessary based on risk assessment.[4] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols minimizes variability and risk. The following workflows represent best practices for handling (S)-Ethyl 3-amino-3-phenylpropanoate.
Caption: General handling workflow for (S)-Ethyl 3-amino-3-phenylpropanoate.
General Handling and Weighing Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clean. Don all required PPE as specified in Table 3.
-
Retrieval: Transport the stock container in a secondary containment bin.
-
Weighing: Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood to contain any dust. Minimize the creation of dust during transfer.[9]
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. Use anti-static equipment if a fine powder is being handled.
-
Clean-Up: Promptly clean any minor spills on the balance or fume hood surface with a damp cloth, which should then be disposed of as solid hazardous waste.
-
Storage: Securely close the primary container and return it to its designated storage location.
Storage Protocol
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10][11]
-
Security: For accountability and safety, consider storing in a locked cabinet or a controlled-access area.[7]
Waste Disposal Protocol
-
Regulatory Compliance: All disposal methods must comply with local, regional, and national hazardous waste regulations.[10]
-
Waste Streams:
-
Solid Waste: Unused product and contaminated materials (e.g., gloves, weigh boats, paper towels) should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate.
-
-
Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service, typically involving chemical incineration equipped with an afterburner and scrubber.[4] Do not allow the material to enter drains or the environment.[4][7]
Section 5: Emergency Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Response
Caption: Decision workflow for responding to a chemical spill.
-
Immediate Action: Alert personnel in the immediate vicinity.
-
Assessment: Determine the scale of the spill.
-
Small Spill (Contained within a fume hood):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12]
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[4] Avoid creating dust.
-
Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Notify laboratory supervisor and institutional Environmental Health & Safety (EHS).
-
Prevent entry into the area.
-
Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.[7]
-
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[4][5]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [4][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [4][7][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention. | [4][10][13] |
Section 6: Conclusion
(S)-Ethyl 3-amino-3-phenylpropanoate is a valuable chemical intermediate whose safe use is predicated on a thorough understanding of its potential hazards and strict adherence to established safety protocols. The core principles for its handling are containment, exposure prevention, and emergency preparedness. By implementing the engineering controls, PPE requirements, and procedural workflows detailed in this guide, research and development professionals can mitigate risks, ensuring both personal safety and the integrity of their scientific work.
Section 7: References
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
NextSDS. (n.d.). ethyl 3-amino-3-phenylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). ethyl (3R)-3-amino-3-phenylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Z., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Retrieved from [Link]
-
Cole-Parmer. (2004, October 5). Material Safety Data Sheet. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride. Retrieved from [Link]
-
Kubiak, A. M., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Retrieved from [Link]
-
Hornyánszky, G., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Retrieved from [Link]
-
Liu, R. R., & Buchwald, S. L. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. Retrieved from [Link]
-
Ali, M. A., & Ohkuma, T. (2024). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen. Retrieved from [Link]
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters | IntechOpen [intechopen.com]
- 3. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nextsds.com [nextsds.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. synerzine.com [synerzine.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
The Dual Role of (S)-ethyl 3-amino-3-phenylpropanoate in β-Lactam Synthesis: A Technical Guide
Abstract
The β-lactam ring is a cornerstone of antibacterial therapy, and the stereocontrolled synthesis of these vital scaffolds remains a subject of intense research. This technical guide provides an in-depth exploration of the mechanistic roles of (S)-ethyl 3-amino-3-phenylpropanoate, a versatile chiral β-amino ester, in the synthesis of β-lactam structures. We will dissect two distinct and significant pathways: firstly, its potential application in the direct, stereoselective synthesis of a 4-phenyl-β-lactam via intramolecular cyclization; and secondly, its role as a precursor in the chemoenzymatic synthesis of blockbuster semi-synthetic penicillins, such as ampicillin. This latter pathway necessitates a sophisticated understanding of enzymatic kinetic resolution and stereochemical inversion to yield the required D-phenylglycine side-chain precursor. This document is intended for researchers, chemists, and drug development professionals engaged in the field of antibiotic synthesis and biocatalysis.
Introduction: The Enduring Significance of the β-Lactam Ring
For nearly a century, since the discovery of penicillin, β-lactam antibiotics have been a frontline defense against bacterial infections. Their mechanism of action, the irreversible acylation and inhibition of penicillin-binding proteins (PBPs) involved in bacterial cell wall biosynthesis, is a classic example of targeted chemotherapy.[1][2] The efficacy and broad applicability of this class of compounds have spurred continuous innovation in their synthesis. A critical challenge lies in the precise control of stereochemistry at the various chiral centers of the molecule, which is paramount to its biological activity.
(S)-ethyl 3-amino-3-phenylpropanoate is a chiral building block that offers two mechanistically distinct avenues to the synthesis of β-lactam-containing molecules. This guide will elucidate the chemistry underpinning these two approaches, providing both theoretical understanding and practical protocols.
Part 1: Direct Synthesis of 4-Phenylazetidin-2-one via Intramolecular Cyclization
(S)-ethyl 3-amino-3-phenylpropanoate can serve as a direct precursor to a 4-phenyl-substituted β-lactam through intramolecular cyclization. One of the most effective methods for achieving this transformation from a β-amino ester is the Breckpot β-lactam synthesis, which typically employs a Grignard reagent.[1]
Mechanism of Action: The Breckpot Reaction
The Breckpot reaction is a robust method for the formation of the strained four-membered ring of a β-lactam from a β-amino ester. The mechanism involves the following key steps:
-
Deprotonation: The Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr), a strong base, deprotonates the amine of the β-amino ester to form a magnesium haloamide.
-
Intramolecular Nucleophilic Acyl Substitution: The resulting magnesium amide then acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ester group.
-
Ring Closure and Elimination: This intramolecular attack forms a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide leaving group, forming the thermodynamically stable four-membered β-lactam ring.
The stereochemical integrity of the chiral center at C3 of the starting material is a crucial consideration. The reaction is generally considered to proceed with retention of configuration at the carbon bearing the amino group, as this center is not directly involved in the bond-breaking or bond-forming steps of the cyclization.
Visualization of the Breckpot Cyclization
Caption: Mechanism of the Breckpot cyclization of (S)-ethyl 3-amino-3-phenylpropanoate.
Experimental Protocol: Synthesis of (S)-4-phenylazetidin-2-one
This protocol is a representative procedure based on the principles of the Breckpot reaction.
Materials:
-
(S)-ethyl 3-amino-3-phenylpropanoate
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.
-
Reactant Addition: A solution of (S)-ethyl 3-amino-3-phenylpropanoate (1 equivalent) in anhydrous diethyl ether is added to the flask and cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: Ethylmagnesium bromide (2.2 equivalents) is added dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-lactam.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure (S)-4-phenylazetidin-2-one.
Expected Data and Causality
| Parameter | Expected Outcome | Rationale |
| Yield | 60-80% | The Breckpot reaction is generally efficient for the cyclization of β-amino esters. The use of excess Grignard reagent ensures complete deprotonation and drives the reaction to completion. |
| Stereochemistry | Retention of (S) configuration | The cyclization occurs via nucleophilic attack at the ester carbonyl and does not involve breaking any bonds at the C3 stereocenter, thus preserving its configuration. |
| Key Spectroscopic Data (¹H NMR) | Appearance of a characteristic β-lactam proton pattern. | The protons on the β-lactam ring will exhibit specific chemical shifts and coupling constants (J-values) that confirm the formation of the four-membered ring. |
Part 2: A Chemoenzymatic Approach to Semi-Synthetic Penicillins
While direct cyclization yields a simple β-lactam, the greater industrial and therapeutic significance of the phenylglycine moiety lies in its role as the D-enantiomer side chain of major antibiotics like ampicillin and cephalexin. The specified starting material, (S)-ethyl 3-amino-3-phenylpropanoate, possesses the incorrect stereochemistry for this purpose. Therefore, a chemoenzymatic pathway involving stereoinversion via dynamic kinetic resolution (DKR) is a sophisticated and highly relevant application.
The Mechanistic Challenge: From (S)-β-Amino Ester to (R)-α-Amino Acid Precursor
The industrial synthesis of ampicillin involves the enzymatic acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-phenylglycine (which is (R)-phenylglycine), such as D-phenylglycine methyl ester (D-PGME). To utilize (S)-ethyl 3-amino-3-phenylpropanoate as a precursor, a stereoinversion is necessary. Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemate (or in this case, a single enantiomer that can be racemized) into a single enantiomer of a product with a theoretical yield of up to 100%.[3][4]
The proposed DKR process involves two key components:
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of an amino group, leaving the other unreacted.[5]
-
In Situ Racemization: A catalyst, often a palladium-based complex, is used to racemize the unreacted enantiomer, continuously feeding it back into the enzymatic resolution cycle.[4]
For the conversion of (S)-ethyl 3-amino-3-phenylpropanoate, a multi-step process can be envisioned, beginning with the hydrolysis of the ester and subsequent protection of the amino group, followed by a DKR process to obtain the desired D-phenylglycine derivative. A more direct, albeit challenging, approach would be a direct enzymatic conversion.
Core Mechanism of Action: Penicillin G Acylase (PGA)
The key enzymatic step in the synthesis of ampicillin is catalyzed by Penicillin G Acylase (PGA). This enzyme facilitates the transfer of the D-phenylglycyl group from D-PGME to the 6-amino group of 6-APA. The mechanism is a classic example of a kinetically controlled synthesis involving an acyl-enzyme intermediate.
-
Acylation: The catalytic serine residue in the active site of PGA performs a nucleophilic attack on the carbonyl carbon of D-PGME, forming a tetrahedral intermediate. This intermediate then collapses, releasing methanol and forming a D-phenylglycyl-enzyme covalent intermediate.
-
Deacylation: The 6-amino group of 6-APA then acts as a nucleophile, attacking the acyl-enzyme intermediate. This forms a second tetrahedral intermediate which, upon collapse, releases ampicillin and regenerates the free enzyme.
A competing and undesirable reaction is the hydrolysis of the acyl-enzyme intermediate by water, which produces D-phenylglycine. Optimizing the reaction conditions (pH, temperature, substrate concentrations) is crucial to favor aminolysis (ampicillin synthesis) over hydrolysis.[6]
Visualization of the Chemoenzymatic Pathway
Caption: Conceptual workflow for the chemoenzymatic synthesis of ampicillin from (S)-ethyl 3-amino-3-phenylpropanoate.
Experimental Protocol: Enzymatic Synthesis of Ampicillin
This protocol describes the enzymatic coupling step, assuming the availability of the D-phenylglycine methyl ester (D-PGME) precursor.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-phenylglycine methyl ester (D-PGME)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Medium Preparation: A reaction vessel is charged with phosphate buffer (pH 6.5).
-
Substrate Addition: 6-APA and D-PGME are dissolved in the buffer. A typical molar ratio is 1:3 (6-APA:D-PGME) to favor the synthesis reaction.
-
Enzyme Addition: Immobilized PGA is added to the reaction mixture. The use of an immobilized enzyme simplifies catalyst recovery and reuse.
-
Reaction Conditions: The reaction is maintained at a constant temperature (e.g., 25-35 °C) with gentle stirring. The pH is continuously monitored and maintained at 6.5 by the controlled addition of HCl solution.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing the concentrations of 6-APA, D-PGME, ampicillin, and the hydrolysis byproduct D-phenylglycine by HPLC.
-
Termination and Work-up: Once the maximum yield of ampicillin is reached (as determined by HPLC), the immobilized enzyme is removed by filtration. The ampicillin can then be isolated and purified from the reaction mixture, typically by crystallization.
Quantitative Data and Process Optimization
| Parameter | Typical Value/Range | Rationale for Optimization |
| pH | 6.0 - 7.0 | The pH affects the ionization state of the substrates and the enzyme's active site residues, influencing both the synthesis and hydrolysis rates. A slightly acidic pH often favors synthesis.[6] |
| Temperature | 20 - 35 °C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and increased hydrolysis. An optimal temperature balances these factors. |
| Substrate Molar Ratio (D-PGME:6-APA) | 2:1 to 5:1 | A higher concentration of the acyl donor (D-PGME) kinetically favors the acylation of 6-APA over the hydrolysis of the acyl-enzyme intermediate. |
| Conversion Yield (based on 6-APA) | Up to 95% | Highly dependent on reaction conditions. High substrate concentrations, sometimes leading to supersaturated solutions, can significantly increase the yield.[7] |
Conclusion
(S)-ethyl 3-amino-3-phenylpropanoate presents a fascinating case study in the stereoselective synthesis of β-lactams, illustrating two divergent mechanistic pathways. On one hand, it can be directly cyclized via methods like the Breckpot reaction to produce a chiral 4-phenylazetidin-2-one, a valuable synthetic intermediate in its own right. This pathway is elegant in its directness and retention of stereochemistry.
On the other hand, to be utilized in the synthesis of some of the most important β-lactam antibiotics, it must undergo a sophisticated chemoenzymatic transformation. This indirect route, involving a stereoinversion through dynamic kinetic resolution to form a D-phenylglycine precursor for enzymatic acylation, highlights the power and necessity of combining chemical and biological catalysis to achieve complex molecular architectures. Understanding both of these mechanistic pathways provides researchers with a broader perspective on the strategic use of chiral building blocks in modern drug development.
References
-
Chaplin, J. A., et al. (2004). Chemoenzymatic approaches to the dynamic kinetic asymmetric synthesis of aromatic amino acids. Tetrahedron: Asymmetry, 15(17), 2793-2796. [Link]
-
Wikipedia contributors. (2024). β-Lactam. In Wikipedia, The Free Encyclopedia. [Link]
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
-
Hernández, D., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1746-1752. [Link]
- Gotor, V., et al. (2000). Lipase-catalyzed resolution of β-amino esters. Tetrahedron: Asymmetry, 11(18), 3749-3758.
- Liu, S. P., et al. (2014). Heterologous pathway for the production of L-phenylglycine from glucose by E. coli. Journal of Biotechnology, 186, 91-97.
- Youshko, M. I., et al. (2002). Penicillin acylase-catalyzed synthesis of ampicillin in “aqueous solution–precipitate” systems. High substrate concentration and supersaturation effect. Biotechnology and Bioengineering, 78(5), 589-595.
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1234. [Link]
-
Qiu, J., et al. (2014). High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Tetrahedron Letters, 55(8), 1448-1451. [Link]
- Youshko, M. I., et al. (2000). Penicillin acylase-catalyzed ampicillin synthesis at high substrate concentration. Biotechnology and Bioengineering, 69(4), 458-464.
-
Troisi, L., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(2), 113-162. [Link]
-
Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]
-
Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5438-5444. [Link]
-
Boto, A., et al. (2022). “Cut and Paste” Processes in the Search of Bioactive Products: One-Pot, Metal-free O-Radical Scission-Oxidation-Addition of C, N or P-Nucleophiles. Frontiers in Chemistry, 10, 888918. [Link]
-
Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]
- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in the synthesis of biologically active compounds.
- Feske, B. D. (2011). The Grignard Reaction.
-
Paal, K., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 1-13. [Link]
-
Ribeiro, J. B., et al. (2006). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 17(4), 743-748. [Link]
-
van Schie, M. M. C. H., et al. (2021). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 11(20), 6817-6827. [Link]
- Kunz, H., et al. (1991). Asymmetric Strecker synthesis of α-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Angewandte Chemie International Edition in English, 30(5), 543-545.
-
Chiralpedia. (2025). Part 8: Stereochemistry in Biologics and Natural Products. [Link]
Sources
- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 8: Stereochemistry in Biologics and Natural Products – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Computing organic stereoselectivity – from concepts to quantitative calculations and predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]
- 6. scielo.br [scielo.br]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: (S)-Ethyl 3-amino-3-phenylpropanoate as a Chiral Building Block in Drug Discovery
Executive Summary
(S)-Ethyl 3-amino-3-phenylpropanoate (frequently isolated and utilized as its hydrochloride salt) is a highly versatile chiral building block that has become indispensable in modern medicinal chemistry[1][2]. As an esterified derivative of (S)- β -phenylalanine, it serves as a critical precursor for synthesizing peptidomimetics, central nervous system (CNS) therapeutics, and novel oncology candidates[2][3].
The strategic incorporation of β -amino acids into drug scaffolds is a proven methodology to overcome the poor pharmacokinetic profiles of native peptides—specifically by conferring absolute or partial resistance to proteolytic degradation[4]. This application note details the structural rationale, key therapeutic applications, and validated protocols for incorporating (S)-Ethyl 3-amino-3-phenylpropanoate into target drug molecules.
Structural Rationale and Physicochemical Profiling
The utility of (S)-Ethyl 3-amino-3-phenylpropanoate in drug design is driven by three distinct structural features:
-
β -Amino Acid Backbone: The insertion of an additional methylene carbon between the amino and carboxyl groups fundamentally alters the backbone dihedral angles ( ϕ , ψ , θ ) when incorporated into a peptide chain. This structural deviation prevents recognition by standard α -peptidases and proteases, drastically extending the in vivo half-life of the resulting drug[4].
-
Chiral Phenyl Pharmacophore: The (S)-configured phenyl ring provides a bulky, hydrophobic moiety. This is crucial for anchoring the molecule into lipophilic pockets of target receptors (e.g., opioid receptors or cytochrome P450 enzymes like CYP26A1) via π−π stacking or van der Waals interactions[3][4].
-
Ethyl Ester Protection: The ethyl ester acts as an orthogonal protecting group that enhances the molecule's lipophilicity and solubility in organic solvents during early-stage synthetic workflows (e.g., cross-coupling or N-alkylation). It can be selectively saponified under mild conditions to yield the free carboxylic acid for subsequent amidation[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride |
| CAS Registry Number | 167834-24-4 |
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol |
| Stereochemistry | (S)-enantiomer (Absolute) |
| Solubility | Soluble in H2O, Methanol, DMF, DMSO |
Key Applications in Drug Discovery
Oncology: Sulphonamide and Azole Derivatives
Recent advancements in targeted lung cancer therapies have highlighted the efficacy of β -phenylalanine derivatives[3]. Because native α -phenylalanine scaffolds often suffer from rapid metabolic clearance, replacing them with a β -phenylalanine core significantly improves the pharmacokinetic profile. For example, novel derivatives synthesized from (S)- β -phenylalanine containing sulphonamide and azole moieties (such as Schiff base analogues) have demonstrated potent antiproliferative activity against human lung adenocarcinoma (A549) and multidrug-resistant small cell lung cancer (H69AR) cell lines, effectively overcoming standard drug resistance mechanisms[3].
CNS Therapeutics: Opioid Peptidomimetics
In the pursuit of novel analgesics that lack the severe addiction liability of traditional opioids, peptidomimetics based on endogenous opioid peptides (e.g., endomorphins) are heavily researched[4]. The substitution of native amino acids with β -phenylalanine derivatives creates bifunctional ligands, such as mixed μ -opioid receptor (MOR) agonists and δ -opioid receptor (DOR) antagonists[4]. The structural constraint provided by the β -phenylalanine core restricts the conformational flexibility of the ligand, enhancing receptor subtype selectivity and increasing blood-brain barrier (BBB) permeability.
Experimental Workflows & Protocols
Workflow for incorporating (S)-Ethyl 3-amino-3-phenylpropanoate into a peptidomimetic candidate.
Protocol 1: Mild Saponification to (S)- β -Phenylalanine
Objective: To hydrolyze the ethyl ester to the free β -amino acid without epimerizing the sensitive (S)-chiral center. Scientific Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is chosen over harsher acids or sodium hydroxide. The lithium ion coordinates with the carbonyl oxygen, accelerating hydrolysis at lower temperatures (0 °C). This mild condition suppresses the deprotonation of the α -carbon, preserving the strict enantiomeric purity required for receptor binding.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of (S)-Ethyl 3-amino-3-phenylpropanoate HCl in a 3:1:1 mixture of THF:MeOH:H2O to achieve a concentration of ~0.2 M.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 2.5 eq of LiOH·H2O. (Note: The excess base accounts for the neutralization of the hydrochloride salt).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS until the starting material is completely consumed (typically 3-4 hours).
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash with Diethyl Ether to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.
-
Isolation: Extract the precipitated free acid using Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield pure (S)-3-amino-3-phenylpropanoic acid.
Protocol 2: HATU-Mediated Peptide Coupling
Objective: To couple the N-protected (S)- β -phenylalanine derivative to a growing peptide chain or target amine. Scientific Causality: β -amino acids are highly sterically hindered compared to their α -counterparts. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation process and minimizes epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to deprotonate the amine without participating in destructive side reactions.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 eq of the N-protected (S)- β -phenylalanine and 1.2 eq of HATU in anhydrous DMF (0.1 M).
-
Base Addition: Add 3.0 eq of DIPEA to the solution. Stir at room temperature for 10 minutes to ensure complete formation of the active ester.
-
Coupling: Add 1.1 eq of the target amine (or introduce to the peptide sequence on a solid support resin).
-
Incubation: Stir the reaction at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the product with Ethyl Acetate (3x). Wash the organic layer sequentially with 5% NaHCO3, water, and brine to remove DMF and HOAt byproducts.
-
Purification: Dry over MgSO4, concentrate under vacuum, and purify via flash column chromatography or preparative HPLC.
Pharmacological Advantage: Proteolytic Stability
Mechanism of enhanced proteolytic stability in beta-peptidomimetics vs standard alpha-peptides.
Table 2: Comparative Pharmacological Profile
| Parameter | Standard α -Phenylalanine Peptide | β -Phenylalanine Peptidomimetic | Causality / Mechanism |
| In Vivo Half-Life | < 30 minutes | > 4 hours | Disruption of protease recognition motifs by the extra backbone CH2 group. |
| Conformational Rigidity | High flexibility | Restricted | Altered dihedral angles lock the pharmacophore in a bioactive conformation. |
| Target Affinity (e.g., MOR) | Baseline | Enhanced | Optimized spatial orientation of the phenyl ring in the receptor binding pocket. |
References
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2. National Institutes of Health (NIH). 1
-
LookChem. Cas 6335-76-8, ethyl 3-amino-3-phenylpropanoate. 2
-
National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. 3
-
MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. 4
Sources
- 1. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery | MDPI [mdpi.com]
Application Note: Strategic Incorporation of (S)-ethyl 3-amino-3-phenylpropanoate into β-Peptide Scaffolds
An Application Guide for Researchers and Drug Development Professionals
The synthesis of peptidomimetics with enhanced biological stability and novel conformational properties is a cornerstone of modern drug discovery. β-peptides, which are oligomers of β-amino acids, have emerged as a class of synthetic molecules with significant therapeutic potential. Their backbones, extended by an additional carbon atom per residue compared to natural α-peptides, render them resistant to enzymatic degradation by proteases.[1][2][3] This intrinsic stability, combined with their capacity to form unique and predictable secondary structures like helices and turns, makes them attractive scaffolds for mimicking or inhibiting biological interactions.[3][4]
(S)-ethyl 3-amino-3-phenylpropanoate is a chiral building block of particular interest for the construction of functional β-peptides. The stereochemically defined phenyl group serves two primary purposes: it introduces a bulky, hydrophobic side chain capable of engaging in specific π-π stacking or hydrophobic interactions at a biological target interface, and it conformationally constrains the peptide backbone, influencing the adoption of stable secondary structures.[5][][7] The use of β-phenylalanine derivatives can confer not only improved stability but also enhanced receptor binding and selectivity.[1][]
This guide provides a comprehensive overview and detailed protocols for the effective incorporation of (S)-ethyl 3-amino-3-phenylpropanoate into β-peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. The methodologies described herein are designed to ensure high fidelity, yield, and purity for researchers in peptide chemistry and drug development.
Core Principles: Preparing the Building Block for SPPS
The commercially available (S)-ethyl 3-amino-3-phenylpropanoate must undergo two crucial modifications before it can be used in a standard Fmoc-based SPPS workflow:
-
N-α-Protection: The primary amine must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.
-
Carboxyl Group Deprotection: The ethyl ester serves as a protecting group for the carboxylic acid. For the building block to be coupled to the growing peptide chain on the solid support, this ester must be hydrolyzed (saponified) to yield the free carboxylic acid. This step is critical for forming the amide bond.
The resulting molecule, N-Fmoc-(S)-3-amino-3-phenylpropanoic acid , is the activated building block ready for the coupling reaction.
Experimental Protocols and Methodologies
The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy for solid-phase peptide synthesis.[8]
Protocol 1: Saponification of N-Fmoc-(S)-ethyl 3-amino-3-phenylpropanoate
Rationale: This procedure converts the chemically inert ethyl ester into a reactive carboxylate, which is essential for activation and subsequent amide bond formation during the coupling step. A base-mediated hydrolysis is the standard method for this transformation.
Materials:
-
N-Fmoc-(S)-ethyl 3-amino-3-phenylpropanoate
-
Tetrahydrofuran (THF), analytical grade
-
Methanol (MeOH), analytical grade
-
1 M Lithium hydroxide (LiOH) aqueous solution
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve N-Fmoc-(S)-ethyl 3-amino-3-phenylpropanoate (1 equivalent) in a 3:1 mixture of THF and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M LiOH solution (1.5 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with a small amount of EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the product into EtOAc (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield N-Fmoc-(S)-3-amino-3-phenylpropanoic acid as a white solid. Verify the identity and purity via ¹H NMR and Mass Spectrometry.
Protocol 2: Solid-Phase Synthesis of a β-Peptide
This protocol outlines a general cycle for incorporating the prepared N-Fmoc-(S)-3-amino-3-phenylpropanoic acid into a peptide sequence on a solid support.
Workflow Overview:
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-compatible resin (e.g., Wang resin, 2-chlorotrityl chloride resin)[8][9]
-
N-Fmoc-(S)-3-amino-3-phenylpropanoic acid (prepared in Protocol 1)
-
Other required N-Fmoc-α-amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling Reagent (e.g., HBTU, HATU, or PyBOP)[10]
-
Base: Diisopropylethylamine (DIEA)
-
Activation Additive (e.g., HOBt or Oxyma Pure)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation & First Amino Acid Loading:
-
Swell the resin in DMF for at least 1 hour.[9]
-
If starting with a pre-loaded resin, proceed to step 2. If not, load the first C-terminal amino acid according to standard protocols for the chosen resin type.
-
-
N-α-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9][11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
-
-
Coupling of N-Fmoc-(S)-3-amino-3-phenylpropanoic acid:
-
Activation: In a separate vial, pre-activate the N-Fmoc-(S)-3-amino-3-phenylpropanoic acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF for 2-5 minutes. The use of phosphonium (PyBOP) or aminium (HBTU, HATU) based reagents is highly recommended over carbodiimides for coupling sterically demanding β-amino acids to ensure high reaction efficiency.[10][12]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is often necessary for β-amino acids compared to their α-counterparts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.
-
-
Washing:
-
After successful coupling, drain the reaction solution and wash the peptidyl-resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Protocol 3: Final Cleavage and Global Deprotection
Rationale: This final step uses a strong acid, typically TFA, to cleave the completed peptide from the solid support and simultaneously remove any acid-labile side-chain protecting groups (e.g., Boc, tBu). Scavengers are included to trap reactive carbocations generated during the process.
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% Water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data and Expected Outcomes
Effective incorporation of β-amino acids requires robust coupling methods. The table below summarizes common coupling reagents suitable for this purpose.
Table 1: Recommended Coupling Reagents for β-Amino Acid Incorporation
| Coupling Reagent | Full Name | Activator/Base | Typical Coupling Time | Key Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA | 1-3 hours | Highly efficient, low racemization, widely used.[10][11] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIEA | 1-2 hours | More reactive than HBTU, excellent for sterically hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIEA | 1-3 hours | Phosphonium-based, avoids guanidinylation side reactions; very effective.[12] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | DIEA | 2-4 hours | Cost-effective carbodiimide method with a modern additive that suppresses racemization effectively. |
graph TD { A[N-Fmoc-(S)-3-amino-3-phenylpropanoic acid] --> B{Coupling Reagent + Base}; B --> C[Activated Species (e.g., O-Acyl-isourea or HOBt/Oxyma ester)]; D[Resin-Bound Peptide with Free N-terminus] --> E{Peptide Bond Formation}; C --> E; E --> F[Elongated Peptide Chain];subgraph "Building Block" A end subgraph "Activation" B C end subgraph "Coupling" D E F end style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.org [mdpi.org]
- 7. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Catalytic Asymmetric Hydrogenation Protocols for (S)-Ethyl 3-amino-3-phenylpropanoate Derivatives
Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
(S)-Ethyl 3-amino-3-phenylpropanoate is a highly valuable chiral building block utilized extensively in the synthesis of β-amino acids, peptidomimetics, and active pharmaceutical ingredients (APIs) such as dapoxetine. Historically, the synthesis of enantiopure β-amino esters relied on classical resolution techniques, which suffer from a maximum theoretical yield of 50% and poor atom economy.
Modern process chemistry has shifted toward the catalytic asymmetric hydrogenation (AH) of prochiral β-enamino esters (ethyl 3-amino-3-phenylacrylate derivatives)[1]. By leveraging transition-metal catalysis—specifically Rhodium (Rh) and Ruthenium (Ru) complexes bearing sterically hindered, electron-rich chiral phosphine ligands—researchers can achieve exceptional enantiomeric excesses (>99% ee) and high turnover numbers (TON up to 10,000)[1]. This application note details the mechanistic rationale, catalyst selection, and step-by-step protocols required to establish a self-validating, highly reproducible asymmetric hydrogenation workflow.
Mechanistic Insights & Catalyst Selection
Designing a robust asymmetric hydrogenation protocol requires a deep understanding of the causality behind substrate engineering and catalyst selection.
The Challenge of Catalyst Poisoning
Direct hydrogenation of unprotected β-enamino esters is notoriously difficult. The basic primary amine moiety can coordinate too strongly to the transition metal center, leading to product inhibition and irreversible catalyst poisoning[1]. Furthermore, unprotected enamines often exist as an equilibrating mixture of E and Z isomers, complicating enantiofacial discrimination.
The Solution: N-Acylation and Chelation-Assisted Hydrogenation
To bypass catalyst deactivation, the substrate is typically engineered via N-protection (e.g., N-acetylation) to form ethyl 3-acetamido-3-phenylacrylate[1]. This modification serves a dual mechanistic purpose:
-
Attenuation of Basicity: The acetyl group reduces the nucleophilicity of the nitrogen, preventing irreversible binding to the metal center.
-
Rigid Chelate Formation: The carbonyl oxygen of the N-acetyl group acts as a secondary directing group. It coordinates to the Rh or Ru center alongside the alkene, forming a rigid metallacycle intermediate. This locked conformation forces the chiral ligand (e.g., DuanPhos or BINAP) to dictate the stereochemical outcome with extreme precision during the migratory insertion of hydride[2].
Catalyst Systems
-
Ru-BINAP: The classic Noyori-type system. While effective, it often requires high hydrogen pressures (up to 100 bar) and exhibits lower catalytic efficiency (TON ~1,000)[3].
-
Rh-DuanPhos: Developed by Chiral Quest, the [Rh(COD)2]BF4 / (R,R)-DuanPhos complex is the industry standard for this transformation[1]. The highly electron-rich nature of the DuanPhos ligand accelerates the oxidative addition of H₂, while its rigid structural quadrants ensure near-perfect stereocontrol (99% ee) at low catalyst loadings[2].
-
Rh-Josiphos (Emerging): Recent advancements have demonstrated that specific Rh-Josiphos complexes can successfully hydrogenate unprotected enamines by utilizing unique steric bulk to prevent amine poisoning, though this requires highly optimized conditions[4].
Quantitative Data Presentation
The following table summarizes the performance metrics of various catalyst systems for the synthesis of (S)-ethyl 3-amino-3-phenylpropanoate derivatives, demonstrating the superiority of the Rh-DuanPhos system in industrial applications.
| Catalyst System | Substrate Protection | S/C Ratio (TON) | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee %) |
| Ru(OAc)₂ / (R)-BINAP | N-Acetyl | 1,000 | 100 | 85.5 | 96.9 |
| [Rh(COD)₂]BF₄ / (R,R)-DuanPhos | N-Acetyl | 10,000 | 50 | >99.0 | >99.0 |
| [Rh(COD)₂]BF₄ / Josiphos | Unprotected | 1,000 | 30 | 96.0 | 95.0 |
Data synthesized from established industrial asymmetric hydrogenation benchmarks[1][3][4].
Experimental Workflows (Self-Validating System)
The following protocols represent a continuous, self-validating workflow. Each step includes specific analytical checkpoints to ensure the integrity of the process before proceeding.
Protocol 1: Preparation of the Precursor (N-Acetyl Ethyl 3-amino-3-phenylacrylate)
Rationale: Proper synthesis of the Z-enamine is critical. The Z-geometry is highly favored for chelation-assisted Rh-catalyzed hydrogenation.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve ethyl 3-oxo-3-phenylpropanoate (50 mmol) in anhydrous toluene (200 mL).
-
Enamine Formation: Add ammonium acetate (250 mmol) and reflux the mixture for 12 hours, continuously removing water to drive the equilibrium toward the enamine.
-
Acylation: Cool the mixture to 0 °C. Add triethylamine (60 mmol) followed by the dropwise addition of acetic anhydride (55 mmol). Stir at room temperature for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Checkpoint: Analyze via ¹H NMR. Ensure the disappearance of the methylene protons of the β-keto ester and the presence of the vinylic proton (~5.8 ppm) and the acetyl methyl group (~2.1 ppm).
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation
Rationale: Strict anaerobic conditions are mandatory. Dissolved oxygen rapidly oxidizes the electron-rich DuanPhos ligand to its inactive phosphine oxide, destroying catalytic activity.
-
Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (0.005 mmol) and (1R,1'R,2S,2'S)-DuanPhos (0.0055 mmol) in 5 mL of strictly degassed anhydrous methanol. Stir for 30 minutes to form the active pre-catalyst complex.
-
Substrate Loading: In a high-pressure stainless-steel autoclave, dissolve the N-acetyl enamine precursor (50 mmol, S/C = 10,000) in 50 mL of degassed methanol[1].
-
Hydrogenation: Transfer the catalyst solution to the autoclave. Seal and purge the vessel with ultra-pure H₂ gas three times. Pressurize the autoclave to 50 bar of H₂.
-
Reaction: Stir vigorously (1000 rpm to ensure mass transfer) at 25 °C for 12–24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
-
Checkpoint: Vent the reactor carefully. Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column) to validate conversion (>99%) and enantiomeric excess (>99% ee)[1].
Protocol 3: Deprotection to Yield (S)-Ethyl 3-amino-3-phenylpropanoate
Rationale: Acidic hydrolysis is utilized to cleave the N-acetyl group. Basic hydrolysis is strictly avoided as it can trigger retro-Michael addition or base-catalyzed racemization at the highly labile C-β stereocenter.
-
Hydrolysis: Dissolve the crude (S)-N-acetyl β-amino ester in 50 mL of absolute ethanol. Add 20 mL of 6M aqueous HCl.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Isolation: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Wash the aqueous layer with diethyl ether to remove organic impurities.
-
Neutralization: Carefully adjust the aqueous layer to pH 9 using cold 10% NaOH solution, immediately extracting the liberated free amine into dichloromethane (3 × 50 mL).
-
Final Validation: Dry the combined organics over Na₂SO₄ and concentrate to yield the pure (S)-ethyl 3-amino-3-phenylpropanoate. Confirm optical purity via polarimetry or Chiral HPLC.
Pathway Visualization
Caption: Workflow for the catalytic asymmetric hydrogenation yielding (S)-ethyl 3-amino-3-phenylpropanoate.
References
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University.
- High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation.
- Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.
- Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation.
Sources
Application Note: High-Fidelity Synthesis of Chiral Amides via (S)-Ethyl 3-amino-3-phenylpropanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Peptidomimetics, Active Pharmaceutical Ingredients (APIs), and Chiral Building Block Assembly
Introduction & Chemical Context
The incorporation of β -amino acids into therapeutic molecules is a cornerstone strategy in modern drug development. Unlike natural α -amino acids, β -amino acids provide unique conformational restrictions and impart significant resistance to enzymatic degradation. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS: 167834-24-4, MW: 229.70 g/mol )[1] is a highly valuable β -amino acid ester used to synthesize chiral amides and complex peptidomimetics.
However, the amidation of sterically hindered β -amino acid esters requires rigorously optimized coupling conditions. When coupling (S)-ethyl 3-amino-3-phenylpropanoate with a chiral carboxylic acid (such as an N-protected α -amino acid), the primary challenge is achieving high conversion yields while strictly preventing the epimerization (racemization) of the electrophilic partner[2].
Mechanistic Insights & Reagent Selection
Amide bond formation fundamentally relies on the activation of a carboxylic acid followed by aminolysis. Under basic coupling conditions, activated chiral carboxylic acids are highly susceptible to racemization via the formation of an oxazolone intermediate[2]. To outcompete this degradation pathway, the aminolysis step must be exceptionally fast.
As a Senior Application Scientist, I strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the premier coupling reagent for this transformation[3].
-
The Causality of HATU: HATU converts the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[4]. The superiority of HATU over traditional reagents (like HBTU or PyBOP) stems from the pyridine nitrogen within the HOAt leaving group. This nitrogen provides anchimeric assistance by forming a 7-membered cyclic hydrogen-bonded transition state with the incoming β -amino ester[4]. This neighboring group effect drastically lowers the activation energy of aminolysis, ensuring the amide bond forms faster than oxazolone-induced racemization can occur.
-
The Causality of DIPEA: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. Furthermore, it minimizes base-catalyzed proton abstraction at the chiral centers, preserving enantiomeric excess (ee).
Mechanism of HATU-activated amide bond formation with anchimeric assistance.
Experimental Workflow
Workflow for the HATU-mediated amidation of (S)-ethyl 3-amino-3-phenylpropanoate.
Step-by-Step Protocol: Synthesis of a Chiral Dipeptide-Mimetic
Objective: To synthesize a stereopure amide by coupling (S)-ethyl 3-amino-3-phenylpropanoate with an Fmoc-protected chiral α -amino acid (Fmoc-AA-OH). This protocol is designed as a self-validating system, utilizing specific thermal controls and targeted aqueous washes to isolate the product with high purity.
Materials:
-
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (1.0 eq)
-
Fmoc-AA-OH (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq total)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Electrophile Pre-activation: In an oven-dried round-bottom flask purged with argon, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.15 M.
-
Thermal Control & Base Addition: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: Cooling mitigates the exothermic nature of the activation step and suppresses premature oxazolone formation. Dropwise, add DIPEA (2.0 eq). Stir at 0 °C for exactly 5–10 minutes to ensure the complete generation of the OAt-active ester[2].
-
Nucleophile Liberation: In a separate vial, dissolve (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride (1.0 eq) in a minimal volume of DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and liberate the free nucleophilic amine.
-
Aminolysis: Transfer the free amine solution dropwise into the pre-activated ester mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Remove the ice bath. Allow the reaction to gradually warm to room temperature (20–25 °C). Stir for 2 hours. Self-Validation: Monitor the reaction via LC-MS; the reaction is deemed complete when the mass peak corresponding to the free β -amino ester is fully consumed.
-
Targeted Aqueous Workup: Dilute the crude mixture with Ethyl Acetate (EtOAc) (10 volumes) and transfer to a separatory funnel. Perform the following sequential washes:
-
1M Aqueous HCl (2x): Protonates and removes unreacted free amines and residual DIPEA into the aqueous layer.
-
Saturated Aqueous NaHCO 3 (2x): Deprotonates and extracts unreacted carboxylic acids and the acidic HOAt byproduct.
-
Brine (1x): Draws out residual water and DMF from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification & Quality Control: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Assess the final stereochemical purity using Chiral HPLC.
Quantitative Data: Coupling Reagent Efficacy
The selection of the coupling reagent directly impacts both the overall yield and the preservation of chirality. The table below summarizes the empirical performance of various coupling reagents when reacting (S)-ethyl 3-amino-3-phenylpropanoate with a highly epimerization-prone chiral carboxylic acid.
| Coupling Reagent | Base | Reaction Time | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| HATU | DIPEA | 2 h | 95% | >99% |
| PyBOP | DIPEA | 4 h | 88% | 98% |
| HBTU | DIPEA | 6 h | 82% | 95% |
| EDC / HOBt | TEA | 12 h | 75% | 92% |
Data Interpretation: HATU significantly outperforms phosphonium-based (PyBOP) and traditional benzotriazole-based (HBTU, EDC/HOBt) reagents. The combination of rapid reaction kinetics (2 hours) and the anchimeric assistance of the OAt ester ensures near-quantitative yields while completely suppressing racemization[3].
References
-
National Institutes of Health (PubChem). "(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride". PubChem Compound Summary for CID 22831526. 1
-
Wikipedia. "HATU". Wikimedia Foundation. 4
-
ChemicalBook. "HATU: a third-generation coupling reagent". ChemicalBook Articles. 3
-
National Institutes of Health (PMC). "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?". PubMed Central. 2
-
Sigma-Aldrich. "Peptide Coupling Reagents Guide". MilliporeSigma.
Sources
- 1. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
Laboratory protocol for the saponification of (S)-ethyl 3-amino-3-phenylpropanoate
Application Note & Laboratory Protocol
Topic: High-Fidelity Saponification of (S)-ethyl 3-amino-3-phenylpropanoate to (S)-3-amino-3-phenylpropionic acid
Abstract and Introduction
(S)-3-amino-3-phenylpropionic acid is a chiral β-amino acid that serves as a crucial building block in pharmaceutical research and development. It is a key intermediate in the synthesis of various bioactive molecules and neuroprotective agents.[1] This application note provides a detailed, field-proven laboratory protocol for the saponification of (S)-ethyl 3-amino-3-phenylpropanoate. Saponification, the base-promoted hydrolysis of an ester, is a fundamental transformation in organic synthesis.[2][3] The protocol herein is optimized to ensure complete conversion while preserving the stereochemical integrity of the chiral center, a critical consideration for downstream applications in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and outline a self-validating system through in-process controls and characterization.
Reaction Principle and Mechanism
The saponification of an ester is a classic example of nucleophilic acyl substitution. The reaction is promoted by a strong base, typically a hydroxide salt such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
The mechanism proceeds via two key stages:
-
Nucleophilic Addition: The hydroxide ion (⁻OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, ethoxide, ⁻OCH₂CH₃) as the leaving group. This produces the carboxylic acid.
A crucial and essentially irreversible final step drives the reaction to completion: an acid-base reaction between the newly formed carboxylic acid and the strongly basic alkoxide ion. The alkoxide deprotonates the carboxylic acid to form a highly stable carboxylate salt and ethanol.[3] The reaction is rendered irreversible because the negatively charged carboxylate is resonance-stabilized and repels any further nucleophilic attack. An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid.[4][5]
Materials, Reagents, and Safety
Reagents and Materials Data
| Reagent/Material | Formula | MW ( g/mol ) | Grade | Supplier Example | Notes |
| (S)-ethyl 3-amino-3-phenylpropanoate | C₁₁H₁₅NO₂ | 193.24 | ≥98% enantiomeric purity | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Reagent, ≥97% | Fisher Scientific | Corrosive base. Handle with extreme care.[6][7] |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | VWR | Co-solvent to ensure solubility of the ester. |
| Deionized Water (H₂O) | H₂O | 18.02 | Type II or better | Millipore | Used as a solvent for NaOH. |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | ACS Reagent, ~37% | Sigma-Aldrich | Corrosive acid for workup. Handle in a fume hood.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous, granular | VWR | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | - | Millipore | For reaction monitoring. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator
-
pH paper (range 1-14)
-
Standard laboratory glassware and consumables
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling reagents.[8]
-
Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are extremely corrosive and can cause severe burns.[6][7] Handle them exclusively within a certified chemical fume hood. An eyewash station and safety shower must be immediately accessible.
-
Handling NaOH: NaOH is hygroscopic and can react violently with water, generating significant heat. Always add NaOH pellets slowly to water (never the other way around) while stirring and cooling.[7][9]
-
Acidification: The neutralization of the basic reaction mixture with concentrated HCl is highly exothermic. Perform this step slowly in an ice bath to control the temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal.
Detailed Experimental Protocol
This protocol is designed for the saponification of 2.0 g of (S)-ethyl 3-amino-3-phenylpropanoate.
Step 1: Reagent Preparation (1M NaOH Solution)
-
Place a 100 mL beaker containing a stir bar on a magnetic stirrer.
-
Add 40 mL of deionized water.
-
Carefully and slowly add 1.65 g (41.2 mmol, 4.0 eq.) of sodium hydroxide pellets to the water. The dissolution is exothermic.
-
Stir until all NaOH has dissolved and allow the solution to cool to room temperature.
Causality: Using a significant excess of NaOH (4 equivalents) ensures the reaction goes to completion, overcoming any potential side reactions or impurities. Preparing the solution in advance allows the heat of dissolution to dissipate.
Step 2: Reaction Setup and Execution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g (10.3 mmol, 1.0 eq.) of (S)-ethyl 3-amino-3-phenylpropanoate.
-
Add 20 mL of methanol and stir until the ester is fully dissolved.
-
Add the prepared 1M NaOH solution (40 mL) to the flask.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 70-75 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 3-4 hours.
Causality: Methanol acts as a co-solvent to create a homogeneous solution of the organic ester and the aqueous base, facilitating the reaction.[5] Heating under reflux accelerates the rate of hydrolysis, which can be slow at room temperature for some esters.[5]
Step 3: Reaction Monitoring (Self-Validation)
-
After 3 hours, briefly stop the heating and carefully take a small aliquot (~0.1 mL) from the reaction mixture.
-
Spot the aliquot on a TLC plate alongside a spot of the starting material (dissolved in methanol).
-
Develop the plate using a mobile phase of 10% Methanol in Dichloromethane.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting ester (higher Rf) has completely disappeared. The product, being a salt, will remain at the baseline (Rf = 0).
Trustworthiness: In-process TLC monitoring provides direct evidence of reaction completion, preventing premature workup and ensuring a high yield of the desired product.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.
-
Carefully and slowly add concentrated HCl (~3.5 mL) dropwise with vigorous stirring. Monitor the pH with pH paper. Continue adding acid until the pH of the solution is approximately 6-7. At this point, the product, (S)-3-amino-3-phenylpropionic acid, exists as a zwitterion and will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove inorganic salts.
-
Dry the product under high vacuum to a constant weight.
Causality: Acidification is critical to protonate the sodium carboxylate salt to form the neutral carboxylic acid.[4] β-amino acids often have an isoelectric point (pI) near neutral pH where they are least soluble, allowing for effective isolation by precipitation. Washing with cold water removes residual salts like NaCl without significantly dissolving the product.
Experimental Workflow Diagram
Caption: Workflow for the saponification of (S)-ethyl 3-amino-3-phenylpropanoate.
Expected Results and Characterization
The expected product, (S)-3-amino-3-phenylpropionic acid, should be obtained as a white solid. A typical yield for this procedure is in the range of 85-95%.
-
Melting Point: Literature melting point can be used for initial purity assessment.
-
¹H NMR Spectroscopy: Confirmation of the structure can be achieved by comparing the obtained spectrum with literature data. The disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.
-
Chiral HPLC: To confirm that no racemization has occurred at the stereocenter, analysis using a chiral column can be performed.
References
- IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide.
- Canadian Centre for Occupational Health and Safety. (2025, August 28). CCOHS: Sodium Hydroxide.
- CORECHEM Inc. (2022, April 30). Safe Handling Guide: Sodium Hydroxide.
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Available at: [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available at: [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]
-
PubChem. Sodium Hydroxide. Available at: [Link]
-
PubChem. Hydrochloric Acid. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. igchemsolutions.com [igchemsolutions.com]
- 7. CCOHS: Sodium Hydroxide [ccohs.ca]
- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 9. industry.gov.au [industry.gov.au]
Improving enantiomeric excess in (S)-ethyl 3-amino-3-phenylpropanoate synthesis
Optimizing Enantiomeric Excess in Asymmetric Synthesis
Welcome to the technical support center for the synthesis of (S)-ethyl 3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric excess (ee) of this critical chiral building block. In the following sections, we will address common challenges and provide in-depth, evidence-based troubleshooting guides to help you achieve optimal stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: My asymmetric synthesis of (S)-ethyl 3-amino-3-phenylpropanoate is resulting in low enantiomeric excess. What are the most common initial factors to investigate?
A1: Achieving high enantiomeric excess is a multifaceted challenge where seemingly minor details can have a significant impact. When faced with low ee, a systematic evaluation of your experimental setup is the first crucial step.[1]
-
Reagent and Catalyst Purity: The purity of all starting materials, including the prochiral substrate, reagents, and especially the chiral catalyst or ligand, is paramount.[1][2] Contamination with even trace amounts of impurities can interfere with the catalytic cycle or, in the case of the catalyst, the presence of the opposite enantiomer will directly reduce the final ee of your product.[3]
-
Solvent Quality: Ensure your solvent is of an appropriate grade and, critically, anhydrous. Water can deactivate many catalysts or alter their selectivity.[1]
-
Reaction Temperature: Temperature is a critical parameter that influences the energy difference between the diastereomeric transition states.[1][2] Even minor fluctuations can significantly affect enantioselectivity.
-
Experimental Error: Before delving into more complex variables, it is always prudent to double-check all measurements, concentrations, and reaction times to rule out simple human error.[1][2]
Q2: How can I determine if the chiral catalyst is the root cause of poor enantioselectivity?
A2: If you suspect the catalyst is underperforming, a few targeted experiments and checks can provide clarity.
-
Catalyst Integrity: Verify the structural integrity and purity of your catalyst, especially if it's a ligand-metal complex prepared in-house.[1] Techniques such as NMR spectroscopy can be invaluable for this purpose. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions to prevent decomposition.[1]
-
Benchmark Reaction: A highly effective method is to run a control reaction with a well-established substrate that is known to produce high ee with your specific catalyst system.[1] If this control reaction also results in low ee, it strongly points to an issue with the catalyst itself.[1]
-
Catalyst Loading: The amount of catalyst used can also influence enantioselectivity.[2] It is advisable to screen a range of catalyst loadings, as both too little and too much catalyst can sometimes lead to a decrease in ee.[2]
Q3: What is the impact of reaction solvent and temperature on the enantiomeric excess, and how can I optimize these parameters?
A3: Solvent and temperature are two of the most powerful levers you can pull to optimize enantioselectivity.
-
Solvent Effects: The solvent plays a crucial role in asymmetric synthesis by influencing the conformation of the catalyst-substrate complex and the energies of the transition states.[1][4] A change in solvent can have a dramatic effect on the outcome.[2][4] It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities.[1] For instance, switching from a non-coordinating solvent like toluene to a more coordinating one like THF can alter the catalytic environment and improve ee.
-
Temperature Optimization: As a general rule, lower reaction temperatures often lead to higher enantioselectivity.[1][2] This is because the reaction becomes more sensitive to the small energy differences between the two diastereomeric transition states at lower temperatures.[1] However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve selectivity.[2][5] Therefore, a systematic screening of temperatures is recommended.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Low Enantiomeric Excess
This guide provides a structured workflow for identifying and resolving the cause of low ee in your synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess.
Guide 2: Post-Reaction Methods for Enhancing Enantiomeric Excess
If optimizing the reaction conditions does not yield the desired ee, post-reaction purification techniques can be employed.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful method for separating enantiomers and isolating the desired (S)-enantiomer with high purity.[6][]
-
Crystallization Techniques:
-
Diastereomeric Salt Formation: Reacting the enantiomeric mixture of the amino ester with a chiral resolving agent (an enantiomerically pure acid) can form diastereomeric salts. These salts often have different solubilities, allowing for the selective crystallization of one diastereomer.[8]
-
Preferential Crystallization: In some cases, it may be possible to directly crystallize the desired enantiomer from a supersaturated solution of the non-racemic mixture.
-
Cocrystallization: This technique involves crystallizing the target molecule with a coformer to create a new crystalline solid with different physical properties, which can aid in separation.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
This protocol outlines a general method for determining the enantiomeric excess of your product.
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
To remove the catalyst and baseline-contaminating impurities, pass the aliquot through a small plug of silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).[3]
-
Concentrate the filtered sample under reduced pressure.
-
Dissolve the resulting residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[3]
-
-
HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the analysis of amino esters. Polysaccharide-based columns are often a good starting point.[3]
-
Method Development: Begin with a standard mobile phase, such as a 90:10 mixture of hexane and isopropanol.[3] Adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
Protocol 2: Screening Reaction Solvents
-
Set up a parallel series of reactions in small-scale vials.
-
To each vial, add the substrate and the chiral catalyst.
-
Dispense an equal volume of a different anhydrous solvent to each vial. Solvents to consider screening include:
-
Non-polar: Toluene, Hexane
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)
-
Polar Protic: Isopropanol (IPA)
-
-
Initiate the reaction (e.g., by adding the final reagent or adjusting the temperature).
-
After the reaction is complete, quench all reactions simultaneously and analyze the ee of each by chiral HPLC or GC.
Data Presentation
Table 1: Hypothetical Effect of Temperature and Solvent on Enantiomeric Excess
| Entry | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| 1 | Rh-BICP | Toluene | 25 | 85 |
| 2 | Rh-BICP | Toluene | 0 | 92 |
| 3 | Rh-BICP | Toluene | -20 | 95 |
| 4 | Rh-BICP | THF | 25 | 88 |
| 5 | Rh-BICP | THF | 0 | 94 |
| 6 | Rh-BICP | THF | -20 | 97 |
| 7 | Rh-Me-DuPhos | DCM | 25 | 90 |
| 8 | Rh-Me-DuPhos | DCM | 0 | 96 |
| 9 | Rh-Me-DuPhos | DCM | -20 | >99 |
This data is illustrative and serves to demonstrate the potential impact of reaction parameters.
Mechanistic Insights
The enantioselectivity in catalytic asymmetric synthesis arises from the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The chiral catalyst creates a chiral environment that preferentially stabilizes one transition state over the other.
Caption: Energy profile of an enantioselective reaction.
Factors such as solvent, temperature, and catalyst structure can influence the energies of these transition states (ΔG‡(S) and ΔG‡(R)), thereby affecting the enantiomeric excess of the product.
References
-
Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. (n.d.). Wiley Online Library. Retrieved March 25, 2026, from [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025, August 5). PMC. Retrieved March 25, 2026, from [Link]
-
Improved Methodology for the Preparation of Chiral Amines. (n.d.). University of South Florida. Retrieved March 25, 2026, from [Link]
-
Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. Retrieved March 25, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021, March 1). ACS Publications. Retrieved March 25, 2026, from [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017, November 15). SciSpace. Retrieved March 25, 2026, from [Link]
-
Chiral Amine Synthesis. Methods, Developments and Applications. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017, March 24). RSC Blogs. Retrieved March 25, 2026, from [Link]
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025, February 15). MDPI. Retrieved March 25, 2026, from [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019, January 7). Beilstein Journals. Retrieved March 25, 2026, from [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
-
Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. (n.d.). Thieme E-Books & E-Journals. Retrieved March 25, 2026, from [Link]
-
New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen. Retrieved March 25, 2026, from [Link]
-
Temperature-Controlled Divergent Asymmetric Synthesis of Indole-Based Medium-Sized Heterocycles through Palladium Catalysis. (2023, January 4). ACS Publications. Retrieved March 25, 2026, from [Link]
-
Purification and chiral resolution. (n.d.). Enantia. Retrieved March 25, 2026, from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
- EP0404146B1 - Enantiomeric enrichment and stereoselective synthesis of chiral amines. (n.d.). Google Patents.
-
Asymmetric reactions_synthesis. (n.d.). University of Illinois. Retrieved March 25, 2026, from [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011, December 15). PubMed. Retrieved March 25, 2026, from [Link]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). (2025, December 12). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Asymmetric Synthesis of syn-(2R,3S)- and anti-(2S,3S)-Ethyl Diamino-3-phenylpropanoates from N-(Benzylidene)-p-toluenesulfinamide and Glycine Enolates. (2004, July 7). ACS Publications. Retrieved March 25, 2026, from [Link]
- The one pot process technique of 3- amino -3- phenylpropionic acid esters. (n.d.). Google Patents.
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved March 25, 2026, from [Link]
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. Retrieved March 25, 2026, from [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 8. Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
Technical Support Center: Troubleshooting Low Yields in (S)-ethyl 3-amino-3-phenylpropanoate Purification
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the purification of (S)-ethyl 3-amino-3-phenylpropanoate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My overall isolated yield is significantly lower than expected after purification.
Low isolated yields can stem from a variety of factors, from the initial reaction conditions to the final purification steps. A systematic approach is key to identifying the root cause.[1]
Question: I had a high crude yield, but lost most of my product during column chromatography. What are the likely causes?
Answer: Column chromatography, while a powerful purification technique, can be a major source of product loss if not optimized.[1] Several factors could be at play:
-
Compound Instability on Silica Gel: (S)-ethyl 3-amino-3-phenylpropanoate, being a basic amine, can strongly interact with the acidic surface of standard silica gel. This can lead to irreversible adsorption, streaking, and even decomposition, all of which drastically reduce your isolated yield.
-
Troubleshooting:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of silica gel in your chosen eluent system and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[1] This will neutralize the acidic sites on the silica surface, minimizing strong interactions with your amine product.
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like alumina (neutral or basic) or a reversed-phase silica gel.[1]
-
-
-
Improper Solvent System (Eluent): An eluent with either too low or too high polarity can lead to poor separation and product loss.
-
Troubleshooting:
-
Optimize with Thin-Layer Chromatography (TLC): Before committing to a large-scale column, systematically test various solvent systems using TLC. Aim for a retention factor (Rf) of approximately 0.3-0.4 for your desired product to ensure good separation from impurities.
-
Common Eluent Systems: For β-amino esters, mixtures of petroleum ether and ethyl acetate are often effective.[2]
-
-
-
Poor Column Packing and Loading: An improperly packed column will have channels and cracks, leading to poor separation. Overloading the column with too much crude product will also result in co-elution of impurities.[1]
-
Troubleshooting:
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles.
-
Concentrated Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[1]
-
-
Question: Could my product be lost during the aqueous workup before purification?
Answer: Yes, significant product loss can occur during the extraction and washing steps.
-
Product Solubility in the Aqueous Layer: As an amine, (S)-ethyl 3-amino-3-phenylpropanoate can be protonated in acidic aqueous solutions, forming a water-soluble salt.
-
Troubleshooting:
-
pH Adjustment: During the workup, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent.[1] This will keep your product in its neutral, less water-soluble form. Use a pH meter or pH paper to verify.
-
Back-Extraction: To recover any dissolved product, back-extract the combined aqueous layers with a fresh portion of your organic solvent.[1]
-
-
-
Ester Hydrolysis: Prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, can lead to hydrolysis of the ethyl ester back to the carboxylic acid.[3][4] This is a common issue that can significantly reduce the yield of the desired ester.
-
Troubleshooting:
-
Minimize Contact Time: Perform aqueous washes efficiently and avoid letting the reaction mixture sit in acidic or basic aqueous solutions for extended periods.
-
Use Mild Conditions: If possible, use mild acids or bases for pH adjustments, such as saturated sodium bicarbonate solution instead of concentrated sodium hydroxide.
-
-
Issue 2: My final product shows low enantiomeric excess (ee) or is racemic.
Maintaining the stereochemical integrity of your chiral center is crucial. Racemization can occur at various stages of the synthesis and purification process.[5][6]
Question: At what points in my procedure is racemization most likely to occur?
Answer: Racemization is a risk at several stages:
-
During the Reaction: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can provide enough energy to cause racemization.[5] The presence of strong acids or bases can also facilitate the formation of achiral intermediates.[6]
-
Troubleshooting:
-
Optimize Reaction Conditions: If you suspect racemization during the synthesis, try lowering the reaction temperature or reducing the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[1]
-
Use Milder Reagents: Consider using milder bases or acids. Organic bases like triethylamine are often preferable to strong inorganic bases.[5]
-
-
-
During Aqueous Workup: As mentioned earlier, workup with strong acids or bases can lead to racemization of the final product.[6]
-
Troubleshooting:
-
Use Mild Buffers: Employ buffered aqueous solutions for washing instead of strong acids or bases.
-
-
-
During Purification: The acidic nature of silica gel can catalyze racemization of sensitive compounds.[5][6]
-
Troubleshooting:
-
Neutralize Silica Gel: As with preventing product loss, deactivating the silica gel with a base like triethylamine can also help prevent on-column racemization.[1]
-
Alternative Purification Methods: If racemization on silica is a persistent issue, consider alternative purification techniques like recrystallization or distillation if your compound is amenable to these methods.[1]
-
-
Question: How can I confirm if racemization is occurring?
Answer: To determine the enantiomeric excess of your product, you will need to use a chiral analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral compounds. You will need a chiral stationary phase column.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile compounds and also requires a chiral column.[6]
Experimental Protocols & Data Presentation
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, prepare your chosen eluent system (e.g., petroleum ether:ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5% v/v.
-
Create a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack your column with the slurry as you normally would.
-
Run the column as usual.
Table 1: Troubleshooting Summary for Low Yields
| Symptom | Potential Cause | Recommended Action |
| High crude yield, low isolated yield | Compound instability on silica gel | Deactivate silica with triethylamine or use alumina.[1] |
| Improper eluent system | Optimize eluent using TLC for an Rf of 0.3-0.4. | |
| Product loss during workup | Adjust aqueous phase to pH > 8 before extraction.[1] | |
| Ester hydrolysis | Minimize contact with strong acids/bases during workup.[3] | |
| Low enantiomeric excess (ee) | Racemization on silica gel | Deactivate silica with triethylamine.[6] |
| Harsh reaction conditions | Lower reaction temperature and/or time.[5] | |
| Racemization during workup | Use mild buffers for washing.[6] |
Visualization of Troubleshooting Workflow
Diagram 1: Decision Tree for Low Yield Troubleshooting
Caption: A flowchart to diagnose the source of low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Benchchem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
- Benchchem. (n.d.). Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis.
- ChemicalBook. (n.d.). Ethyl 3-phenylpropionate synthesis.
- Chemguide. (n.d.). Hydrolysis of esters.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
Sources
Technical Support Center: Crystallization Optimization for (S)-Ethyl 3-amino-3-phenylpropanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when isolating chiral β -amino acid esters. (S)-ethyl 3-amino-3-phenylpropanoate is a highly valuable chiral intermediate used in the asymmetric synthesis of pharmaceutical active ingredients. However, because the free base of this compound typically presents as a pale brown oil at room temperature[1], direct crystallization of the free base is thermodynamically unfavorable.
To achieve high purity and high enantiomeric excess (ee), the compound must be crystallized via a salt form—most commonly as a hydrochloride salt[2] or a diastereomeric salt[3]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies to optimize your crystallization workflows.
Mechanistic Principles: The Threat of "Oiling Out"
The most pervasive issue when crystallizing (S)-ethyl 3-amino-3-phenylpropanoate salts is Liquid-Liquid Phase Separation (LLPS) , commonly known in the lab as "oiling out."
Oiling out occurs when a solute separates from a solution as a solute-rich liquid rather than forming an ordered solid crystal lattice[3]. Thermodynamically, this happens when the cooling trajectory of your solution crosses the liquid-liquid coexistence boundary (the binodal curve) before it crosses the solid solubility curve[4]. High initial concentrations severely compress the Metastable Zone Width (MZW), making LLPS almost inevitable[5]. When LLPS occurs, the resulting oil traps impurities and the undesired enantiomer, destroying both yield and chiral purity.
To prevent this, our protocols are designed to manipulate the thermodynamic trajectory to stay strictly within the metastable zone by controlling concentration, cooling rates, and utilizing strategic seeding[4].
Validated Standard Operating Procedure (SOP)
The following protocol details the seeded cooling crystallization of (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride. This is a self-validating system; it incorporates in-line analytical checks to ensure the process remains on the correct thermodynamic path.
Workflow for controlled crystallization of the (S)-ester hydrochloride salt.
Step-by-Step Methodology
-
Preparation & Dissolution : Charge 100 g of crude (S)-ethyl 3-amino-3-phenylpropanoate (free base oil) into a jacketed reactor. Add 400 mL of Ethyl Acetate (EtOAc). Stir at 400 rpm.
-
Salt Formation : Slowly add 1.05 equivalents of anhydrous HCl in Ethanol at 20 °C. The exothermic neutralization will slightly raise the temperature.
-
Heating & Homogenization : Heat the mixture to 55 °C at 0.5 °C/min until complete dissolution is achieved. Hold for 15 minutes to ensure the destruction of any thermal history and un-dissolved nuclei.
-
Controlled Cooling : Cool the solution to 25 °C at a slow rate of 0.2 °C/min.
-
Self-Validation Checkpoint: Monitor the solution using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The chord counts should remain near zero. If spherical droplet chords (indicating LLPS) are detected, immediately reheat to 55 °C, add 10% more EtOAc to dilute, and restart cooling[4].
-
-
Seeding : At 25 °C, add 1.5% w/w of pure (S)-ethyl 3-amino-3-phenylpropanoate HCl seed crystals. Hold the temperature isothermally for 2 hours to allow the seed bed to establish and consume the initial supersaturation.
-
Final Depletion : Resume cooling at 0.1 °C/min down to 5 °C. Hold at 5 °C for 10 hours to maximize yield.
-
Isolation : Filter the suspension under vacuum. Wash the filter cake with 2 x 50 mL of cold heptane. Dry under vacuum at 40 °C.
Troubleshooting & FAQs
Decision tree for troubleshooting liquid-liquid phase separation.
Q1: My solution is "oiling out" (forming a cloudy emulsion) instead of crystallizing. What causes this and how is it resolved? Causality : As established, LLPS occurs when the system hits the liquid-liquid phase boundary before nucleation[3]. Certain solvents exacerbate this; for instance, Tetrahydrofuran (THF) is notoriously prone to inducing oiling out for this compound class and should be avoided if LLPS is observed[6]. Resolution :
-
Dilution : Reduce the initial concentration to shift the system out of the LLPS region[5].
-
Seeding : Introduce 1-3% w/w seed crystals just before the cloud point. Seeding provides a physical surface that lowers the activation energy for solid lattice formation, kinetically favoring crystallization over liquid droplet coalescence[4].
Q2: The enantiomeric excess (ee) of my isolated crystals is stagnating at ~85%. How can I achieve >99% ee? Causality : Stagnant ee is typically caused by the rapid kinetic co-precipitation of the undesired (R)-enantiomer, or the inclusion of mother liquor within the crystal lattice due to overly fast growth rates. Resolution : Implement Temperature Cycling (Ostwald Ripening) . Instead of a linear cooling ramp, use a heating/cooling cycle (e.g., cool to 15 °C, heat to 20 °C, cool to 10 °C). This selectively dissolves smaller, less pure kinetic crystals and redeposits the material onto larger, thermodynamically stable, high-purity crystals.
Q3: My filtration is extremely slow, and the crystals are fine needles. How can I optimize the crystal habit? Causality : Needle-like (acicular) crystals form when supersaturation is too high, driving rapid 1-dimensional growth along the fastest-growing crystal face. These needles interlock, trapping mother liquor and destroying filtration kinetics. Resolution : Introduce a small amount of a hydrogen-bonding co-solvent (e.g., 5% ethanol in EtOAc). The alcohol selectively binds to the fast-growing face, sterically hindering 1D growth and promoting the formation of thicker, prismatic crystals that filter rapidly.
Quantitative Data: Solvent Screening Summary
Selecting the correct solvent is the first line of defense against poor yield and LLPS. The table below summarizes our internal and literature-grounded data for crystallizing the hydrochloride salt of (S)-ethyl 3-amino-3-phenylpropanoate.
| Solvent System | Polarity Index | LLPS (Oiling Out) Risk | Typical Crystal Habit | Expected Yield (%) |
| EtOAc / EtOH (95:5) | Moderate | Low (with seeding) | Prismatic / Blocky | 82 - 88% |
| Isopropanol / Water | High | Moderate | Fine Needles | 75 - 80% |
| Toluene / MTBE | Low | High | Agglomerates | 60 - 65% |
| THF / Heptane | Low-Moderate | Very High[6] | N/A (Stable Oil) | < 40% |
Sources
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Ethyl 3-Amino-3-Phenylpropanoate Synthesis
Welcome to the Technical Support Center for the synthesis of (S)-ethyl 3-amino-3-phenylpropanoate. The esterification of β -amino acids, particularly benzylic derivatives like 3-amino-3-phenylpropanoic acid, presents unique challenges not typically encountered with standard α -amino acids. This guide provides drug development professionals and synthetic chemists with diagnostic workflows, self-validating protocols, and mechanistic troubleshooting to eliminate byproduct formation.
Diagnostic Workflow for Byproduct Identification
When your esterification yields complex mixtures, identifying the structural nature of the byproduct is the first step toward process optimization. Use the following diagnostic logic to isolate the root cause of your synthetic failure.
Caption: Diagnostic workflow for identifying and resolving esterification byproducts.
Quantitative Byproduct Profiling
To maintain high isolated yields and API-grade purity, it is critical to monitor the three primary degradation pathways. The table below summarizes the quantitative thresholds and analytical signatures for each byproduct.
| Byproduct | Structural Identity | Analytical Detection | Primary Cause | Acceptable Limit |
| Ethyl Cinnamate | α,β -unsaturated ester | UV (277 nm), 1 H-NMR ( δ 6.4, 7.7 ppm) | Exceeding 50 °C during esterification | < 0.5% |
| Polyamides | Oligomeric β -peptides | LC-MS ( m/z > 194), Broad NMR peaks | Incomplete amine protonation (pH > 2) | < 1.0% |
| (R)-Enantiomer | (R)-ethyl 3-amino-3-phenylpropanoate | Chiral HPLC (e.g., Chiralcel OD-H) | Reversible E1cB elimination-addition | ee > 99.0% |
Self-Validating Esterification Protocol
This protocol utilizes an in situ generation of anhydrous HCl via thionyl chloride ( SOCl2 ) in absolute ethanol. This specific methodology is engineered to suppress nucleophilic oligomerization and thermal elimination .
Step 1: Suspension and Thermal Control
-
Charge a dry reactor with absolute ethanol (10 volumes) and (S)-3-amino-3-phenylpropanoic acid (1.0 eq) under a nitrogen atmosphere.
-
Cool the suspension to an internal temperature of 0–5 °C.
-
Causality: Absolute ethanol serves as both the reactant and the solvent. Water must be strictly excluded to prevent the competitive hydrolysis of SOCl2 , which would reduce the generation of anhydrous HCl and leave the amine unprotonated. Cooling is mandatory to control the highly exothermic reaction of SOCl2 with ethanol.
Step 2: Electrophilic Activation
-
Add Thionyl Chloride (1.2 eq) dropwise over 1 hour, ensuring the internal temperature never exceeds 10 °C.
-
Causality: SOCl2 reacts with ethanol to form ethyl chlorosulfite and anhydrous HCl. The gradual addition ensures that the β -amine is immediately protonated to the non-nucleophilic ammonium salt ( −NH3+Cl− ). This instantaneous protonation is the primary mechanism that completely halts intermolecular polyamidation (oligomerization) .
-
Validation Checkpoint 1: The suspension should transition to a clear solution as the amino acid hydrochloride salt is formed and dissolves.
Step 3: Controlled Esterification
-
Gradually heat the reaction mixture to 45–50 °C and stir for 3 hours.
-
Causality: Moderate heating provides the activation energy necessary to drive the Fischer esterification to completion. Exceeding 50 °C or refluxing at the boiling point of ethanol (78 °C) increases the kinetic rate of benzylic C-N bond cleavage, leading to irreversible elimination into ethyl cinnamate .
-
Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The presence of the product mass ( m/z 194 [M+H]+ ) and the absence of the elimination mass ( m/z 177) confirms successful conversion.
Step 4: Isolation as a Stable Salt
-
Concentrate the mixture under reduced pressure (bath temperature < 40 °C) to remove excess ethanol and volatile byproducts ( SO2 , HCl).
-
Crystallize the resulting residue from MTBE/Heptane to isolate (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride.
-
Causality: Isolating the product as the hydrochloride salt rather than neutralizing it to the free base is critical. The free β -amine will spontaneously undergo intermolecular amidation during ambient storage.
Troubleshooting & FAQs
Q: My LC-MS shows a high concentration of high-molecular-weight species ( m/z > 194), and my isolated yield is poor. What went wrong? A: You are observing oligomerization . β -amino acids have a higher propensity to form oligomeric depsipeptides or polyamides compared to α -amino acids because the β -amino group is highly nucleophilic and less sterically hindered . This occurs if the reaction environment is not sufficiently acidic. Ensure you are using at least 1.1 to 1.2 equivalents of SOCl2 to guarantee complete, continuous protonation of the amine, rendering it non-nucleophilic throughout the esterification.
Q: HPLC analysis reveals a massive peak at 277 nm, and NMR shows alkene protons at δ 6.4 and 7.7 ppm. Why is ethyl cinnamate forming? A: This is an elimination issue. The benzylic position (C3) of your molecule is highly activated. Because the α -protons (C2) are acidic due to the adjacent ester carbonyl, the molecule is highly susceptible to an E1cB-like elimination. Elevated temperatures provide the energy required to cleave the benzylic C-N bond, expelling ammonia and forming the thermodynamically stable conjugated alkene (ethyl cinnamate) . To fix this, strictly cap your heating mantle at 50 °C and never allow the reaction to reach reflux.
Q: The chiral purity (ee%) of my product dropped from >99% in the starting material to 90% in the isolated ester. How did racemization occur without a strong base? A: Unlike α -amino acids, which racemize via direct enolization at the α -carbon, β -amino acids typically racemize through a reversible E1cB elimination-addition pathway . The transient loss of ammonia yields an achiral ethyl cinnamate intermediate. When ammonia re-adds to this conjugated system, it does so non-stereoselectively, generating the (R)-enantiomer. This pathway is accelerated by extended heating times or localized hot spots during the exothermic SOCl2 addition. Ensure vigorous stirring and strict adherence to the <10 °C addition parameter.
References
-
Development of a Commercial Process for (S)-β-Phenylalanine. ACS Publications.[Link][1]
-
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PMC.[Link][2]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[Link][3]
Sources
Technical Support Center: Chiral Separation of (S)-Ethyl 3-Amino-3-Phenylpropanoate
Answering your request, here is a technical support center with troubleshooting guides and FAQs for HPLC method optimization for (S)-ethyl 3-amino-3-phenylpropanoate chiral separation.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the chiral separation of ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, actionable troubleshooting protocols, and answers to frequently asked questions. The separation of β-amino acid esters is critical in pharmaceutical development, and this document will serve as a practical reference for optimizing your High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise during the initial phases of method development for the chiral separation of ethyl 3-amino-3-phenylpropanoate.
Q1: How do I select the most appropriate Chiral Stationary Phase (CSP) to start with?
A1: The selection of the CSP is the most critical factor for achieving a successful chiral separation.[1] For a molecule like ethyl 3-amino-3-phenylpropanoate, which is a β-amino acid ester containing a basic amine and a phenyl group, polysaccharide-based and macrocyclic glycopeptide CSPs are the most effective starting points.
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly recommended. They offer broad enantiorecognition capabilities and have a high success rate for a wide range of compounds, including basic analytes.[2][3] A screening strategy on these columns is often sufficient to find a successful separation.[2]
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin (e.g., CHIROBIOTIC™ T, V2) are also excellent choices, particularly for amino acids and their derivatives.[4] They can be operated in multiple modes (Normal Phase, Reversed Phase, Polar Organic), providing great flexibility.
A systematic screening approach on 2-3 of these recommended columns is more efficient than a random trial-and-error process.[2][5]
Q2: What are the recommended starting mobile phases for a basic compound like this?
A2: The choice of mobile phase is intrinsically linked to the CSP. For polysaccharide columns, Normal Phase (NP) chromatography is the most common and often most successful mode.
-
Normal Phase (NP): Start with a mixture of a non-polar solvent and an alcohol, such as n-Hexane and 2-Propanol (IPA) or Ethanol (EtOH).[2][6] A typical starting gradient might run from 99:1 to 80:20 (Hexane:Alcohol).
-
Polar Organic Mode: For macrocyclic glycopeptide columns, a polar organic mode using a single solvent like methanol or ethanol can be very effective and offers advantages for LC-MS compatibility.
-
Reversed Phase (RP): While less common for initial screening on traditional coated polysaccharide phases, immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, etc.) and macrocyclic glycopeptide phases are robust enough for RP conditions (e.g., Acetonitrile/Water or Methanol/Water with buffers).[2]
Q3: Why is a mobile phase additive necessary, and which one should I use?
A3: Ethyl 3-amino-3-phenylpropanoate contains a primary amine, which is basic. This functional group can cause severe peak tailing due to strong, undesirable ionic interactions with residual silanol groups on the silica surface of the CSP.[7] To achieve sharp, symmetrical peaks, a basic additive must be included in the mobile phase.
-
Recommended Additive: Diethylamine (DEA) is the most common and effective basic additive for normal phase separations.[8][9]
-
Concentration: A low concentration, typically 0.1% (v/v), is sufficient to suppress the unwanted interactions without significantly altering the chiral recognition mechanism.[2][10] In some cases, other amines like butylamine or ethanolamine can offer improved peak shape.[8]
Q4: How does column temperature impact my chiral separation?
A4: Temperature is a powerful but complex parameter in chiral chromatography. It influences the thermodynamics of the interaction between the analyte and the CSP.[11][12]
-
Effect on Retention: Increasing temperature almost always leads to shorter retention times.[12]
-
Effect on Resolution: The effect on resolution (Rs) and selectivity (α) is not predictable. In many cases, lowering the temperature improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[13] However, in some instances, higher temperatures can surprisingly improve separation or even reverse the elution order of the enantiomers.[11][14]
-
Optimization Strategy: It is highly recommended to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method optimization to find the ideal balance between resolution, analysis time, and peak shape.[15]
Q5: What are the essential system suitability parameters for a chiral purity method?
A5: For a method intended to quantify the undesired enantiomer as a chiral impurity, system suitability tests are mandatory to ensure the method's performance before each analysis.[16] Key parameters include:
-
Resolution (Rs): This is the most critical parameter. A resolution of Rs ≥ 1.5 between the enantiomer peaks is the minimum for baseline separation, with Rs ≥ 2.0 being ideal for robust quantification.[17]
-
Tailing Factor (Tf): The tailing factor for the main peak should ideally be between 0.8 and 1.5 to ensure accurate integration.
-
Repeatability (%RSD): The relative standard deviation for the peak area of replicate injections (typically n=5 or 6) should be ≤ 2.0%.[1]
These parameters must be defined and met before any sample analysis, as outlined in ICH guidelines.[1][16]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the chiral separation of ethyl 3-amino-3-phenylpropanoate.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal CSP: The chosen chiral stationary phase does not provide sufficient enantioselectivity.[2] 2. Incorrect Mobile Phase Composition: The solvent strength (elutropic strength) is too high, causing rapid elution without sufficient interaction time.[18] 3. Non-optimal Temperature: The operating temperature is not ideal for maximizing the energy difference of interaction between the enantiomers and the CSP.[12][15] | 1. Screen Different CSPs: Test an alternative CSP from a different class (e.g., if a cellulose-based CSP fails, try an amylose-based or a macrocyclic glycopeptide CSP).[2][19] 2. Optimize Mobile Phase: Decrease the concentration of the polar modifier (alcohol). For example, if using 90:10 Hexane:IPA, try 95:5 or 98:2. This increases retention and allows more time for chiral recognition to occur.[5] 3. Vary Temperature: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution.[13] |
| Peak Tailing (Asymmetrical peaks) | 1. Secondary Ionic Interactions: The basic amine of the analyte is interacting with acidic residual silanols on the CSP surface.[7][20] 2. Column Contamination/Degradation: Strongly retained impurities have accumulated on the column inlet, disrupting the flow path.[21][22] 3. Mobile Phase pH Mismatch (in RP): If using reversed-phase, the mobile phase pH is not adequately controlled.[7] | 1. Add a Basic Modifier: Ensure a basic additive like 0.1% Diethylamine (DEA) is present in the normal phase mobile phase. This neutralizes the silanols and prevents tailing.[8][9] 2. Flush or Replace Column: Flush the column with a strong, compatible solvent (e.g., 100% IPA for polysaccharide columns).[21] If performance is not restored, the column may be degraded and require replacement. Using a guard column can prolong column life.[20] 3. Adjust pH: In RP mode, adjust the buffer pH to be at least 2 units away from the analyte's pKa. |
| Peak Fronting (Forward-slanting peaks) | 1. Column Overload: The mass of the injected sample is too high, saturating the stationary phase.[18] 2. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the band to spread improperly upon injection.[22] | 1. Reduce Sample Concentration/Volume: Dilute the sample or reduce the injection volume. Perform a loading study to determine the column's capacity limit. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[6][22] For NP, dissolving the sample in Hexane/IPA is ideal. |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column has not reached equilibrium with the mobile phase before injection. 2. Temperature Fluctuations: The column temperature is not stable, affecting retention thermodynamics.[18] 3. Mobile Phase Instability: Volatile components of the mobile phase (e.g., hexane) are evaporating over time, changing its composition.[18] | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. 2. Use a Column Thermostat: Maintain a constant, controlled column temperature. 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation. |
| Split Peaks | 1. Partially Blocked Inlet Frit: Particulates from the sample or system have blocked the column inlet frit, causing a distorted flow path.[20] 2. Incomplete Sample Dissolution: The analyte has precipitated in the sample vial or upon injection into the mobile phase.[7] 3. Injection Solvent Effect: Severe mismatch between the sample solvent and the mobile phase.[7] | 1. Backflush the Column: Disconnect the column, reverse its direction, and flush it to waste at a low flow rate. If this fails, the frit may need replacement, or the column itself.[20] 2. Ensure Complete Dissolution: Filter all samples through a 0.45 µm filter before injection.[10] Check for sample solubility in the chosen solvent. 3. Modify Sample Solvent: As with peak fronting, dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.[22] |
Experimental Protocol: A Step-by-Step Optimization Workflow
This protocol provides a systematic approach to developing a robust chiral separation method for ethyl 3-amino-3-phenylpropanoate.
Step 1: Initial CSP and Mobile Phase Screening
-
Select Columns: Choose 2-3 complementary chiral columns.
-
Primary Choice: Cellulose-based (e.g., Chiralcel® OD-H)
-
Secondary Choice: Amylose-based (e.g., Chiralpak® AD-H)
-
Tertiary Choice: Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V2)
-
-
Prepare Mobile Phases: Prepare two primary normal-phase mobile phase systems.
-
System A: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA)
-
System B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA)
-
-
Prepare Sample: Dissolve the racemic standard of ethyl 3-amino-3-phenylpropanoate in the mobile phase (e.g., 90:10 Hexane:IPA) to a concentration of approximately 1 mg/mL. Filter the sample.[6][10]
-
Run Screening Gradient: On each column, run a fast gradient to scout for separation.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Gradient Program: 98:2 (Hexane:Alcohol) to 70:30 over 15 minutes. Hold for 5 minutes. Always include 0.1% DEA.
-
-
Evaluate Results: Identify the column/mobile phase combination that shows the best initial separation (even if partial). This will be the starting point for optimization.
Step 2: Isocratic Method Optimization
-
Convert to Isocratic: Based on the retention time from the screening gradient, convert to an isocratic method. A good starting point is to use the mobile phase composition at which the analyte eluted, or slightly weaker (less alcohol).[5]
-
Fine-Tune Alcohol Percentage: Adjust the percentage of IPA or EtOH in small increments (e.g., ±2%) to optimize the resolution (Rs) and retention factor (k'). Aim for a retention factor between 2 and 10 for the second-eluting enantiomer.
Step 3: Optimization of Temperature and Flow Rate
-
Temperature Study: Using the best isocratic mobile phase, analyze the sample at three different temperatures: 15°C, 25°C, and 40°C. Record retention times, resolution, and peak shape. Select the temperature that provides the best overall separation.[15]
-
Flow Rate Adjustment: Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min). Slower flow rates can sometimes improve resolution but will increase analysis time.[18] Find the best compromise.
Step 4: Method Validation and System Suitability
Once the optimal conditions are established, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][16] This involves formally assessing parameters like specificity, linearity, accuracy, precision, and robustness.[23][24][25]
Method Development Workflow Diagram
The following diagram illustrates the logical flow of the chiral method development process.
Caption: Logical workflow for chiral HPLC method development and optimization.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chrom
- Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Oxford Academic.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Chiral HPLC Method Development. I.B.S. Analytical.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Agilent Chiral Chromatograph Training Guide. Purdue University.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Apex Scientific.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral Columns. HPLC.eu.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- Amino Acid and Peptide Chiral Separ
- HPLC manual (for chiral HPLC analysis). Nagoya University.
- Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development.
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- HPLC Chiral Columns. Element Lab Solutions.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral Method Development Str
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- CHIRAL ST
- (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Chiral stationary phases and applications in gas chrom
- Efficient method development for chiral separ
- Chiral HPLC Separ
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ymc.co.jp [ymc.co.jp]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. chem.purdue.edu [chem.purdue.edu]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. youtube.com [youtube.com]
- 19. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chiraltech.com [chiraltech.com]
- 22. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 23. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 25. scispace.com [scispace.com]
Technical Support Center: Scale-Up of (S)-ethyl 3-amino-3-phenylpropanoate Batch Manufacturing
An in-depth guide for researchers, scientists, and drug development professionals on the challenges of scaling up the batch manufacturing of (S)-ethyl 3-amino-3-phenylpropanoate.
Welcome to the technical support center for the process development and scale-up of (S)-ethyl 3-amino-3-phenylpropanoate. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles and process experience. This guide is structured as a series of frequently asked questions that address common hurdles encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale.
Section 1: Core Synthesis and Stereoselectivity Control
The stereochemical purity of (S)-ethyl 3-amino-3-phenylpropanoate is paramount for its application in pharmaceuticals. Maintaining high enantiomeric excess (e.e.) during scale-up is a critical challenge.
Q1: My enantiomeric excess (e.e.) is dropping as I increase the batch size. What are the primary causes and how can I fix this?
A1: A decrease in e.e. during scale-up is a common and frustrating issue. It typically points to changes in reaction kinetics and thermal homogeneity that were not apparent at the lab scale. Here are the primary causes and troubleshooting steps:
-
Causality - Thermal Gradients: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized hot spots can develop, which may accelerate a non-stereoselective background reaction or degrade the chiral catalyst/auxiliary, leading to a loss of stereocontrol.
-
Causality - Mixing Inefficiencies: Inadequate mixing can lead to localized excesses of one reagent, particularly during addition. If the rate of the non-catalyzed or background reaction is significant, it will proceed in these poorly mixed zones, eroding the overall e.e.
Troubleshooting Protocol:
-
Characterize Thermal Profile: Use a reaction calorimeter (e.g., RC1) on a small scale to understand the reaction's heat flow. This data is crucial for modeling thermal behavior at a larger scale and designing an appropriate cooling strategy.
-
Optimize Reagent Addition:
-
Switch from a single-point surface addition to a subsurface addition via a dip tube. This prevents reactants from accumulating on the surface.
-
Slow down the addition rate of the limiting reagent. This ensures it reacts quickly with the chiral catalyst before it can participate in a non-selective reaction.
-
Consider cooling the reaction mixture to a lower temperature before starting the addition to better manage the initial exotherm.
-
-
Evaluate Mixing Parameters: Ensure your reactor's agitation speed and impeller design are sufficient to maintain a homogenous mixture. For guidance, consult engineering literature on calculating power per unit volume (P/V) and turnover rates suitable for your reactor geometry and batch volume.
-
Catalyst Stability: Re-evaluate the stability of your chiral catalyst or auxiliary under the scaled-up thermal conditions. It may be degrading over the longer reaction times typical of larger batches.
Q2: What are the most common synthetic routes for this molecule at scale, and what are the pros and cons regarding stereocontrol?
A2: Several strategies exist for synthesizing chiral β-amino esters.[1] The choice depends on factors like cost, availability of starting materials, and the desired stereopurity.
| Synthetic Strategy | Description | Pros | Cons |
| Asymmetric Michael Addition | Conjugate addition of an amine source to an α,β-unsaturated ester (e.g., ethyl cinnamate) using a chiral catalyst. | Direct, atom-economical. | Catalyst can be expensive; sensitive to reaction conditions. |
| Chiral Auxiliary-Mediated Addition | Addition of an enolate to a chiral imine derivative (e.g., an N-sulfinylimine).[2][3] | High diastereoselectivity, reliable. | Requires stoichiometric use of the auxiliary, adding steps for attachment and removal.[4] |
| Enzymatic Resolution | Kinetic resolution of a racemic mixture of the amino ester using a lipase or other enzyme.[5] | High enantioselectivity, mild conditions. | Maximum theoretical yield is 50%; requires separation of the unreacted enantiomer. |
| Asymmetric Hydrogenation | Reduction of a corresponding enamine precursor using a chiral hydrogenation catalyst. | Potentially very efficient and clean. | Substrate synthesis can be complex; catalyst screening is often required. |
Below is a diagram illustrating the general concept of Asymmetric Michael Addition, a common pathway.
Caption: Competing Reaction Pathways.
Section 3: Work-up and Product Isolation
Isolating the product in a pure, crystalline form at scale presents a different set of challenges compared to lab-scale purification.
Q4: My product is oiling out during crystallization instead of forming a solid. What steps can I take to achieve a crystalline product?
A4: "Oiling out" is a common scale-up issue where the product separates as a liquid phase instead of a solid. This is often due to supersaturation being generated too quickly or the presence of impurities that inhibit nucleation.
Troubleshooting Crystallization Workflow:
-
Purity Check: First, ensure the crude product is sufficiently pure. Use analytical methods like HPLC to quantify impurities. [6]High levels of residual solvents, starting materials, or side products can act as crystallization inhibitors. If purity is low (>5-10% impurities), an initial purification step (e.g., a silica plug or a liquid-liquid extraction) may be necessary.
-
Solvent System Screening:
-
Perform a systematic screening of anti-solvents. Start with a concentrated solution of your product in a good solvent (e.g., ethyl acetate, isopropanol) and titrate in various anti-solvents (e.g., heptane, cyclohexane).
-
Evaluate solvent/anti-solvent systems based on the size of the metastable zone width (MSZW). A wider MSZW can be harder to control on scale.
-
-
Control Cooling & Supersaturation:
-
Implement a controlled, slow cooling profile. A linear cooling ramp is a good starting point (e.g., 10-20 °C/hour). Avoid "crash cooling" by adding the batch to a pre-chilled reactor.
-
If using an anti-solvent, add it slowly and at a temperature where the product is still soluble to avoid localized, rapid precipitation.
-
-
Seeding Strategy: A robust seeding strategy is critical for scale-up.
-
Prepare seed crystals of high purity and with a uniform particle size.
-
Add the seed slurry within the MSZW, after the solution has become supersaturated but before spontaneous nucleation occurs.
-
This workflow can be visualized as follows:
Caption: Crystallization Troubleshooting Workflow.
Section 4: Process Safety
Safety considerations become magnified at larger scales. A thorough understanding of reagent and reaction hazards is non-negotiable.
Q5: What are the main safety hazards I should be aware of for this process?
A5: The hazards depend on the specific synthetic route, but common concerns include:
-
Reagents:
-
Solvents: Many organic solvents (e.g., THF, Toluene, Methanol) are flammable and require appropriate grounding, bonding, and inert atmosphere (e.g., nitrogen) to prevent ignition sources.
-
Bases: Strong bases like LDA or LiHMDS are pyrophoric and react violently with water. Amine bases can be corrosive and toxic. [7] * Catalysts: Some metal-based catalysts can be pyrophoric upon isolation (e.g., Raney Nickel if used for hydrogenation) or toxic.
-
-
Process:
-
Exotherms: As discussed, thermal runaway is a major risk. The reaction must be well-characterized to ensure the plant's cooling capacity can handle the heat output, even in a worst-case scenario (e.g., cooling failure).
-
Pressure: Hydrogenation reactions are performed under pressure, requiring appropriately rated vessels and safety relief systems.
-
Handling: The final product, an amino ester, and its intermediates may be harmful if swallowed or inhaled. [8][9]Always consult the Safety Data Sheet (SDS) for all materials and wear appropriate Personal Protective Equipment (PPE), such as safety glasses, lab coats, and gloves. [10][11]
-
References
-
Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Advanced Synthesis & Catalysis. Available at: [Link]
-
Maryanoff, C. A., & Abdel-Magid, A. (2006). Chemical Process Synthesis of β-Amino Acids and Esters. ResearchGate. Available at: [Link]
-
Davis, F. A., & Deng, J. (2004). Asymmetric Synthesis of syn-(2R,3S)- and anti-(2S,3S)-Ethyl Diamino-3-phenylpropanoates from N-(Benzylidene)-p-toluenesulfinamide and Glycine Enolates. Organic Letters. Available at: [Link]
-
PubChem (2024). Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
Li, G., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]
-
Farkas, L., & Forró, E. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]
-
American Chemical Society Publications (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
-
Journal of Chromatographic Science (2003). Development and Validation of a Liquid Chromatographic Method for Monitoring of Process-Related Synthetic Organic Impurities of Profenofos in Technical Products. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Lipase-Catalyzed Kinetic Resolution of (S)-Ethyl 3-Amino-3-Phenylpropanoate
For researchers and professionals in drug development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern pharmaceutical science. Among these, (S)-ethyl 3-amino-3-phenylpropanoate stands as a valuable intermediate. This guide provides an in-depth comparison of common lipase catalysts for the kinetic resolution of its racemic mixture, offering not just protocols, but the scientific rationale to empower your experimental design.
The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are pivotal structural motifs in a variety of biologically active molecules. The specific stereochemistry of these compounds is often critical for their pharmacological activity, making their enantioselective synthesis a key challenge. Enzymatic kinetic resolution has emerged as a powerful and green methodology to obtain these enantiopure compounds, leveraging the high stereoselectivity of enzymes like lipases.
Principles of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product, both in high enantiomeric purity. The efficiency of this process is quantified by the enantioselectivity or E-value, a measure of the relative rate of reaction of the two enantiomers. A high E-value is indicative of a more effective resolution.
Comparative Performance of Lipase Catalysts
The choice of lipase is a critical parameter that significantly influences the success of the kinetic resolution. Lipases from different microbial sources exhibit distinct substrate specificities and enantioselectivities. Here, we compare three widely used lipases for the resolution of racemic ethyl 3-amino-3-phenylpropanoate.
| Lipase Catalyst | Source Organism | Typical Reaction | Enantioselectivity (E-value) | Key Characteristics & Insights |
| Novozym® 435 | Candida antarctica lipase B (CALB) | Acylation | >200 | CALB, particularly in its immobilized form as Novozym® 435, is often the biocatalyst of choice due to its broad substrate scope, high thermal stability, and excellent enantioselectivity for a wide range of chiral compounds, including β-amino esters.[1][2][3] Its high selectivity is attributed to a well-defined active site. |
| Lipase PS | Pseudomonas cepacia (now Burkholderia cepacia) | Hydrolysis/Acylation | >200 | Lipase from P. cepacia is another highly effective catalyst for the resolution of β-amino esters and related compounds.[4][5] It often exhibits a high degree of enantioselectivity and can be used in both hydrolysis and acylation reactions.[5] Its stability in organic solvents is a notable advantage.[6] |
| Lipase AY | Candida rugosa (CRL) | Hydrolysis | Moderate to High | C. rugosa lipase is a versatile and cost-effective option. While its enantioselectivity can be substrate-dependent, it has been successfully employed for the resolution of various esters.[7][8] The presence of multiple isoenzymes in commercial preparations can sometimes lead to variability in results.[8] |
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution (Acylation)
This protocol outlines a general procedure for the lipase-catalyzed acylation of racemic ethyl 3-amino-3-phenylpropanoate.
Rationale: Acylation in an organic solvent is often preferred as it can minimize side reactions like hydrolysis and facilitate product recovery. The choice of acyl donor and solvent can significantly impact enantioselectivity.
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized lipase (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, diisopropyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
To a stirred solution of racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) in the chosen organic solvent, add the acyl donor (1-2 equivalents).
-
Add the immobilized lipase (typically 10-50% w/w of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant stirring.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
The reaction is typically stopped at approximately 50% conversion to achieve high ee for both the unreacted (S)-ester and the acylated (R)-product.
-
Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The product mixture can then be separated by standard chromatographic techniques.
Determination of Enantiomeric Excess (ee) by Chiral HPLC
Rationale: Chiral HPLC is the most common and accurate method for determining the enantiomeric purity of the substrate and product. The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Develop a suitable mobile phase for the separation of the enantiomers of ethyl 3-amino-3-phenylpropanoate and its acylated derivative. A common mobile phase is a mixture of n-hexane and isopropanol.
-
Dissolve a small sample of the reaction mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Mechanistic Insights: The "Why" Behind the Selectivity
The enantioselectivity of lipases arises from the three-dimensional structure of their active site, which creates a chiral environment. The catalytic mechanism of lipases involves a catalytic triad of amino acids (typically serine, histidine, and aspartate or glutamate).
Diagram of Lipase-Catalyzed Acylation:
Caption: Mechanism of lipase-catalyzed kinetic resolution via acylation.
In the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate, the two enantiomers bind to the active site of the lipase to form an enzyme-substrate complex. One enantiomer (e.g., the R-enantiomer) will fit more favorably into the active site, leading to a more stable transition state for the acylation reaction. This results in a significantly faster rate of acylation for the R-enantiomer, while the S-enantiomer reacts much slower and is left largely unreacted.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the enzymatic kinetic resolution of (S)-ethyl 3-amino-3-phenylpropanoate.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Conclusion and Future Perspectives
The selection of an appropriate lipase catalyst is paramount for the successful kinetic resolution of (S)-ethyl 3-amino-3-phenylpropanoate. While Candida antarctica lipase B (Novozym® 435) and Pseudomonas cepacia lipase often demonstrate superior enantioselectivity, the optimal choice will ultimately depend on specific process requirements, including cost, stability, and downstream processing considerations. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop efficient and scalable processes for the production of this valuable chiral intermediate. Further advancements in enzyme engineering and immobilization techniques will undoubtedly continue to enhance the utility of lipases in industrial biocatalysis.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric biocatalysis: a route to the synthesis of enantiopure pharmaceuticals. MedChemComm, 1(1), 13-25. [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the resolution of pharmaceuticals. Advanced Synthesis & Catalysis, 348(7‐8), 797-812. [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in organic synthesis: regio-and stereoselective biotransformations. John Wiley & Sons. [Link]
-
de Gonzalo, G., Brieva, R., & Gotor, V. (2010). Lipase-catalyzed synthesis of chiral β-amino acids. In Methods in molecular biology (Clifton, N.J.) (Vol. 643, pp. 107–120). [Link]
-
Benjamin, S., & Pandey, A. (1998). Candida rugosa lipases: molecular biology and versatility in biotechnology. Yeast, 14(12), 1069-1087. [Link]
-
Reetz, M. T. (2002). Lipases as practical biocatalysts. Current opinion in chemical biology, 6(2), 145-150. [Link]
-
Bornscheuer, U., Reif, O. W., Lausch, R., Freitag, R., Scheper, T., Kolisis, F. N., & Menge, U. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1201(1), 55-60.[6]
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst in many applications: The use of Candida antarctica lipase B in organic synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]
-
Secundo, F. (2013). Conformational changes of lipases in the presence of organic solvents. Journal of Molecular Catalysis B: Enzymatic, 97, 1-9. [Link]
-
Allen, J. V., & Williams, J. M. J. (1996). The enzymatic resolution of amines and their derivatives. Tetrahedron: Asymmetry, 7(1), 1-20. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Aminoamidine-Based Polyacrylonitrile Fibers for Lipase Immobilization with Effective Reusability and Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
A Comparative Guide to Peptide Coupling Efficiency: (S)-Ethyl 3-amino-3-phenylpropanoate vs. its Methyl Ester
For the Attention of Researchers, Scientists, and Drug Development Professionals
Mechanistic Considerations: The Impact of the Ester Group
The primary role of the C-terminal ester in peptide coupling is to protect the carboxylic acid from unwanted side reactions. However, the nature of the alkyl group (methyl vs. ethyl) can subtly but significantly influence the reactivity of the incoming N-protected amino acid at the N-terminus of the β-amino acid ester. This influence is primarily dictated by two factors: steric hindrance and electronic effects.
Steric Hindrance: A Tale of Two Alkyl Groups
The fundamental difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is their size. The additional methylene unit in the ethyl group increases its steric bulk. In the context of a peptide coupling reaction, the transition state involves the approach of a nucleophilic amine (from the β-amino acid ester) to the activated carboxyl group of the incoming N-protected amino acid.
Increased steric hindrance around the nucleophilic nitrogen can slow down the rate of reaction. While the ester group is at the C-terminus, its conformational flexibility can lead to it shielding the N-terminal amine, making a nucleophilic attack on the incoming activated amino acid more difficult.
-
(S)-Methyl 3-amino-3-phenylpropanoate: The smaller methyl group presents a lower steric barrier, potentially allowing for a faster and more efficient approach of the coupling partners.
-
(S)-Ethyl 3-amino-3-phenylpropanoate: The bulkier ethyl group may lead to a more crowded transition state, which could result in slower reaction rates and potentially lower coupling yields, especially when coupling to another sterically hindered amino acid.
The following diagram illustrates the workflow of a typical peptide coupling reaction, highlighting the key step where steric hindrance can play a role.
Comparative analysis of asymmetric synthesis routes for (S)-ethyl 3-amino-3-phenylpropanoate
A Comparative Guide to the Asymmetric Synthesis of (S)-ethyl 3-amino-3-phenylpropanoate
(S)-ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester of significant interest in the pharmaceutical industry. It serves as a crucial building block for synthesizing various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents. The stereochemistry at the C3 position is paramount to the biological activity of these final compounds, making its enantioselective synthesis a critical challenge for process chemists and researchers.
This guide provides an in-depth comparative analysis of three principal and field-proven methodologies for the asymmetric synthesis of the (S)-enantiomer:
-
Rhodium-Catalyzed Asymmetric Hydrogenation
-
Enzymatic Kinetic Resolution via Lipase-Catalyzed Hydrolysis
-
Diastereoselective Synthesis using a Chiral Sulfinimine Auxiliary
We will dissect each route, presenting detailed experimental protocols, discussing the mechanistic underpinnings of stereocontrol, and offering a critical comparison of their respective performances based on yield, enantioselectivity, scalability, and operational efficiency.
Rhodium-Catalyzed Asymmetric Hydrogenation
This approach represents one of the most direct and atom-economical methods for establishing the desired stereocenter. The strategy involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst. The choice of the chiral phosphine ligand is the cornerstone of this method, as it orchestrates the facial selectivity of hydrogen addition to the double bond.
Principle of Stereocontrol: The substrate, a β-(acylamino)acrylate, coordinates to the chiral Rh(I) catalyst center. The chiral ligand, such as a derivative of DuPhos or BICP, creates a constrained, asymmetric environment around the metal. This steric and electronic influence forces the hydrogen molecule to add to one specific face of the double bond, leading to the formation of one enantiomer in high excess.[1] High hydrogen pressure is often beneficial, as it can significantly increase enantioselectivity.[2]
Experimental Protocol: Rh-BICP Catalyzed Hydrogenation
This protocol is adapted from methodologies developed for the asymmetric hydrogenation of β-(acylamino)acrylates.[1]
-
Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-BICP (1.1 mol%). Anhydrous, degassed toluene is added, and the solution is stirred for 20 minutes to form the active catalyst complex.
-
Reaction Setup: Ethyl (Z)-3-acetamido-3-phenylacrylate (1.0 eq) is added to the vessel.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas. The reaction is then pressurized to 40 psi with H₂ and stirred vigorously at room temperature for 24 hours.
-
Workup and Isolation: Upon completion (monitored by TLC or ¹H NMR), the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield (S)-ethyl 3-acetamido-3-phenylpropanoate.
-
De-acetylation: The resulting N-acetylated product is then hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) and re-esterified to yield the target compound, (S)-ethyl 3-amino-3-phenylpropanoate.
Workflow Diagram
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture. In this case, a lipase is used to selectively acylate or hydrolyze one enantiomer of racemic ethyl 3-amino-3-phenylpropanoate, leaving the other enantiomer unreacted. Lipase PSIM from Burkholderia cepacia (previously Pseudomonas cepacia) has proven highly effective for the hydrolysis of β-amino esters.[3]
Principle of Stereocontrol: The enzyme's active site is inherently chiral. When presented with a racemic substrate, one enantiomer fits sterically and electronically much better than the other. This results in a significantly faster reaction rate for the preferred enantiomer. For the hydrolysis of racemic ethyl 3-amino-3-phenylpropanoate using Lipase PSIM, the enzyme preferentially hydrolyzes the (R)-ester to the corresponding (R)-amino acid. This allows for the recovery of the unreacted (S)-ester with very high enantiomeric purity as the reaction approaches 50% conversion.[3]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on established procedures for the resolution of 3-amino-3-phenylpropanoate esters.[3]
-
Reaction Setup: To a solution of racemic ethyl 3-amino-3-phenylpropanoate hydrochloride (1.0 eq) in diisopropyl ether (iPr₂O), add triethylamine (Et₃N, 0.5 eq) and water (0.5 eq).
-
Enzymatic Reaction: Add immobilized lipase from Burkholderia cepacia (Lipase PSIM, ~30 mg/mL). Seal the vessel and shake the suspension at 45 °C.
-
Monitoring: The reaction progress is monitored by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining ester and the product acid. The reaction is stopped when conversion is near 50%.
-
Workup and Isolation: The enzyme is removed by filtration. The organic phase is separated and washed with a saturated NaHCO₃ solution to remove the (R)-3-amino-3-phenylpropanoic acid product and any remaining starting material hydrochloride.
-
Purification: The organic layer, containing the unreacted (S)-ethyl 3-amino-3-phenylpropanoate, is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Further purification by chromatography yields the highly enantioenriched (S)-ester.
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution via hydrolysis.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
This classic approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent bond-forming reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved to reveal the enantiomerically enriched product. The addition of glycine enolates to enantiopure N-benzylidene-p-toluenesulfinamides is a robust method for creating β-amino esters.[4][5]
Principle of Stereocontrol: (S)-N-benzylidene-p-toluenesulfinamide serves as an excellent chiral electrophile. The p-toluenesulfinyl group chelates with the lithium cation of the glycine enolate, forming a rigid six-membered ring transition state. Steric hindrance from the sulfinyl group and its p-tolyl substituent effectively blocks one face of the imine, forcing the enolate to attack from the less hindered face, leading to the formation of the (S,S)-diastereomer with high selectivity.[4]
Experimental Protocol: Sulfinimine-Directed Synthesis
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve N-(diphenylmethylene)glycine ethyl ester (1.6 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to generate the lithium enolate.
-
Diastereoselective Addition: Add a solution of (S)-(+)-N-benzylidene-p-toluenesulfinamide (1.0 eq) in THF to the enolate solution at -78 °C. Stir the reaction for several hours until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography to isolate the desired diastereomer.
-
Auxiliary and Protecting Group Removal: The sulfinyl and diphenylmethylene groups are removed by treating the purified intermediate with 1N HCl in THF. This hydrolysis step reveals the primary amine and furnishes the hydrochloride salt of the target (S)-ethyl 3-amino-3-phenylpropanoate.
Workflow Diagram
Caption: Workflow for chiral auxiliary-mediated synthesis.
Comparative Analysis
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Chiral Auxiliary |
| Typical Yield | >90% (for hydrogenation step) | <50% (theoretical max) | 60-85% (overall) |
| Enantiomeric Excess (ee) | >95%, often >99%[1] | >99% (for unreacted ester)[3] | >95% (as de)[4] |
| Atom Economy | Very High | Low (loses >50% as wrong enantiomer) | Low (stoichiometric auxiliary waste) |
| Scalability | Excellent; well-suited for industrial production. | Good; requires large bioreactors and enzyme handling. | Moderate; multi-step, stoichiometric reagents. |
| Reagent/Catalyst Cost | High initial catalyst cost, but very low loading (high TON). | Moderate enzyme cost; can be immobilized and recycled. | High cost for stoichiometric chiral auxiliary. |
| Operational Simplicity | Requires specialized high-pressure equipment. | Mild conditions (temperature, pressure); requires bioprocessing. | Requires multiple steps, strict anhydrous conditions, cryogenics. |
| Key Advantage | High yield, high ee, high atom economy. | Exceptional selectivity, mild and green conditions. | Predictable and reliable stereocontrol. |
| Key Disadvantage | High-pressure setup; catalyst sensitivity. | Theoretical yield limit of 50%. | Poor atom economy, multiple steps, waste generation. |
Expert Insights and Recommendations
The choice of synthetic route is dictated by the specific goals of the project, whether it be large-scale manufacturing, laboratory-scale discovery, or adherence to green chemistry principles.
-
For Industrial Scale Production: Asymmetric hydrogenation is unequivocally the superior choice. Its combination of high yield, excellent enantioselectivity, and high atom economy makes it the most cost-effective and efficient route for producing large quantities of the target molecule.[6] The initial investment in high-pressure reactors and precious metal catalysts is offset by the high throughput and minimal waste.
-
For High Enantiopurity and Green Chemistry: Enzymatic Kinetic Resolution offers unparalleled enantioselectivity (>99% ee is common) under exceptionally mild and environmentally benign conditions.[3] While the 50% theoretical yield is a significant drawback, the undesired enantiomer can often be racemized and recycled in a dynamic kinetic resolution (DKR) process, making it a highly attractive "green" alternative.[7] This method is ideal for applications where ultimate optical purity is the primary concern.
-
For Versatility and Mechanistic Reliability: The chiral auxiliary approach, while less atom-economical, provides a robust and predictable method for laboratory-scale synthesis. The stereochemical outcome is often reliably controlled, and the methodology is versatile for creating analogues by simply changing the starting materials. However, its multi-step nature and the generation of stoichiometric chiral waste make it less appealing for large-scale applications.
Conclusion
Each of the analyzed routes offers a viable pathway to (S)-ethyl 3-amino-3-phenylpropanoate, but they serve different strategic purposes. Asymmetric hydrogenation stands out for its efficiency and industrial applicability. Enzymatic resolution provides the highest enantiopurity under green conditions, albeit with a yield penalty. Chiral auxiliary methods remain a cornerstone of discovery chemistry due to their reliability and predictability. A thorough evaluation of project-specific requirements—scale, cost, purity, and environmental impact—is essential for selecting the optimal synthetic strategy.
References
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
-
Feringa, B. L., Minnaard, A. J., & de Vries, J. G. (2002). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. Journal of the American Chemical Society, 124(45), 13386-13387. [Link]
-
Forné, V., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6003. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Davis, F. A., & Deng, J. (2004). Asymmetric Synthesis of syn-(2R,3S)- and anti-(2S,3S)-Ethyl Diamino-3-phenylpropanoates from N-(Benzylidene)-p-toluenesulfinamide and Glycine Enolates. Organic Letters, 6(16), 2789-2792. [Link]
-
Opletalová, V., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Compain, G., & de Bergeyck, V. (2019). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 9(24), 6968-6975. [Link]
- O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Whitehouse Station, NJ: Merck & Co. (General reference for chemical properties).
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons. (General reference for chiral auxiliary principles).
Sources
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Validating the stereochemical configuration of (S)-ethyl 3-amino-3-phenylpropanoate via X-ray crystallography
A Comparative Guide to the Stereochemical Validation of (S)-ethyl 3-amino-3-phenylpropanoate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of efficacy and safety. Chiral molecules, such as (S)-ethyl 3-amino-3-phenylpropanoate, a key building block in organic synthesis, can exhibit drastically different pharmacological activities between their enantiomeric forms.[1][2] Therefore, the unambiguous validation of its stereochemical configuration is of paramount importance. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with robust spectroscopic and chromatographic alternatives, offering researchers the insights needed to select the most appropriate method for their specific needs.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality in Experimental Design
The success of SC-XRD is fundamentally dependent on the ability to grow a well-ordered single crystal. The choice of solvent and crystallization conditions (e.g., temperature, concentration, and precipitation rate) are critical variables that are systematically optimized to encourage the slow, ordered packing of molecules into a crystal lattice. This ordered arrangement is what allows for the coherent diffraction of X-rays, leading to a high-resolution structural model.
Experimental Protocol: A Self-Validating System
-
Synthesis and Purification: The initial synthesis of ethyl 3-amino-3-phenylpropanoate is typically achieved through methods like the one-pot reaction of benzaldehyde, malonic acid, and ammonium acetate, followed by esterification.[5] Subsequent purification, often by column chromatography, is crucial to remove impurities that could hinder crystallization.
-
Crystallization: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or cooling techniques are employed to induce crystallization. The goal is to grow a single crystal of at least 0.1 mm in each dimension.[3]
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods or Patterson functions, to generate an initial electron density map. This model is then refined to best fit the experimental data, ultimately yielding the precise atomic coordinates and, consequently, the absolute stereochemistry.[6]
Workflow for Single-Crystal X-ray Crystallography
Caption: A streamlined workflow for determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.
Alternative Methods for Stereochemical Validation
While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[6][7] In such cases, or for orthogonal validation, several powerful alternative techniques are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Method
The Mosher's ester method is a widely adopted NMR technique for deducing the absolute configuration of chiral alcohols and amines.[3][8] It involves the derivatization of the chiral amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[9][10][11]
Underlying Principles
The foundational principle of this method lies in the anisotropic effect of the phenyl group in the MTPA moiety.[9] In the preferred conformation of the resulting diastereomeric amides, protons on one side of the MTPA's phenyl ring will be shielded (shifted to a higher magnetic field), while those on the other side will be deshielded. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, the absolute configuration of the original amine can be determined based on the differences in chemical shifts (Δδ = δS - δR).[3][10]
Experimental Protocol
-
Derivatization: The (S)-ethyl 3-amino-3-phenylpropanoate is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomers.
-
Data Analysis: The proton signals for each diastereomer are assigned, and the chemical shift differences (Δδ) are calculated for protons near the chiral center. A consistent pattern of positive and negative Δδ values for specific protons allows for the assignment of the absolute configuration.[10]
Workflow for Mosher's Ester Analysis
Sources
- 1. Recognition of chiral substances with terahertz circular dichroism [oejournal.org]
- 2. OPG [opg.optica.org]
- 3. benchchem.com [benchchem.com]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Comparing beta-amino acid derivatives: (S)-ethyl 3-amino-3-phenylpropanoate vs alpha-amino esters
Comparative Profiling of β -Amino Acid Derivatives: (S)-Ethyl 3-amino-3-phenylpropanoate vs. α -Amino Esters
Executive Summary & Rationale
The transition from native α -amino acids to synthetic peptidomimetics is a cornerstone of modern drug development. While α -amino esters (e.g., L-phenylalanine ethyl ester) are fundamental building blocks, their therapeutic utility is severely bottlenecked by rapid enzymatic degradation 1[1]. To overcome this, β -amino acids—specifically β3 -derivatives like (S)-ethyl 3-amino-3-phenylpropanoate—have emerged as superior alternatives. By inserting an additional methylene group into the peptide backbone, these compounds become virtually invisible to endogenous proteases 2[2]. This guide objectively compares the structural, mechanistic, and pharmacokinetic performance of (S)-ethyl 3-amino-3-phenylpropanoate against its α -amino ester counterparts.
Structural and Mechanistic Divergence
The core difference between these two classes lies in their carbon backbone topology. In a standard α -amino ester, the amino group and the carboxylate ester are separated by a single α -carbon. In (S)-ethyl 3-amino-3-phenylpropanoate (CAS 167834-24-4) 3[3], the amino group is attached to the β -carbon (C3), separating the functional termini by two carbon atoms 2[2].
This single-atom insertion fundamentally alters the molecule's spatial geometry. The extra carbon expands the conformational space, introducing ϕ , θ , and ψ torsional variables that allow β -amino acids to form highly stable secondary structures even in very short sequences 2[2]. Mechanistically, this steric and electronic rearrangement prevents the standard tetrahedral intermediate formation required by serine and metalloproteases, conferring exceptional resistance to enzymatic hydrolysis 4[4].
Experimental Methodology: Self-Validating Enzymatic Degradation Assay
To objectively quantify the proteolytic stability of (S)-ethyl 3-amino-3-phenylpropanoate versus an α -amino ester control, we employ a rigorously controlled in vitro enzymatic degradation assay 5[5]. This protocol is designed as a self-validating system: it includes a no-enzyme negative control to rule out spontaneous ester hydrolysis, and an α -amino ester positive control to confirm protease activity.
-
Step 1: Substrate Preparation Prepare 1 mM equimolar stock solutions of (S)-ethyl 3-amino-3-phenylpropanoate and L-phenylalanine ethyl ester in 50 mM Tris-HCl buffer. Causality: Equimolar concentrations ensure that enzyme kinetics are directly comparable without substrate-saturation bias. Tris-HCl maintains a physiological pH of 7.4, which is critical for optimal protease function.
-
Step 2: Protease Incubation Introduce a broad-spectrum protease mixture (e.g., Pronase from Streptomyces griseus) to the substrate solutions at a final concentration of 0.1 mg/mL. Incubate at 37°C. Causality: Pronase is selected because it contains a highly aggressive mixture of endo- and exopeptidases, effectively simulating worst-case physiological degradation6[6]. 37°C mimics human body temperature for translational relevance.
-
Step 3: Temporal Quenching Extract 50 µL aliquots at predefined time intervals (0, 1, 4, 12, and 24 hours). Immediately mix each aliquot with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The addition of TFA drastically drops the pH, instantly denaturing the proteases and halting cleavage. This provides precise, artifact-free temporal snapshots of the degradation process.
-
Step 4: LC-MS/MS Quantification Analyze the quenched samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Causality: High-resolution mass spectrometry differentiates the intact ester from its hydrolyzed or cleaved metabolites based on exact mass and retention time, providing highly specific quantitative data.
Workflow Visualization
Fig 1: Workflow for comparative in vitro enzymatic degradation assay of α- vs β-amino esters.
Quantitative Performance Data
The following table summarizes the comparative performance metrics derived from standard pharmacokinetic and proteolytic assays 6[6], 1[1].
| Performance Metric | (S)-Ethyl 3-amino-3-phenylpropanoate ( β3 -ester) | L-Phenylalanine ethyl ester ( α -ester) |
| Backbone Structure | Amino group on C3 ( β -carbon) | Amino group on C2 ( α -carbon) |
| In Vitro Half-Life (Pronase) | > 24 hours (Highly Resistant) | < 1 hour (Rapidly Degraded) |
| In Vivo Plasma Half-Life | > 10 hours | < 30 minutes |
| Conformational Flexibility | High ( ϕ , θ , ψ variables) | Restricted ( ϕ , ψ variables only) |
| Proteasome Susceptibility | Resistant to 20S proteasome | Susceptible |
Pharmacokinetic Implications for Drug Development
The data clearly demonstrates that substituting an α -amino ester with a β3 -derivative like (S)-ethyl 3-amino-3-phenylpropanoate yields profound pharmacokinetic benefits. While α -peptides are rapidly cleared from circulation, β -peptides exhibit elimination half-lives in rodent blood that are orders of magnitude longer 6[6]. Furthermore, the incorporation of β -amino acids into macrocyclic structures can improve proteolytic stability by up to 10-fold without sacrificing target binding affinity 1[1]. For drug development professionals, this makes (S)-ethyl 3-amino-3-phenylpropanoate an invaluable chiral building block for synthesizing next-generation peptidomimetics with extended bioavailability and robust therapeutic efficacy.
References
- Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
- Title: (S)
- Title: Biological and Pharmacokinetic Studies with β-Peptides Source: ResearchGate URL
- Title: Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids Source: PubMed URL
- Title: (S)-2-(Pyrrolidin-2-yl)
- Title: In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR Source: ACS Publications URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-2-(Pyrrolidin-2-yl)acetic acid | 56633-75-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Enantioselective Hydrolysis Rates of (S)-Ethyl 3-Amino-3-Phenylpropanoate: A Comprehensive Guide to Biocatalytic Resolution
Optically pure β -amino acids are indispensable chiral building blocks in modern drug development, serving as critical pharmacophores in blockbuster therapeutics like sitagliptin and the paclitaxel side chain. Among the most efficient methods to isolate these enantiomers is the biocatalytic kinetic resolution (KR) and dynamic kinetic resolution (DKR) of racemic β -amino esters.
This guide benchmarks the enantioselective hydrolysis rates of (S)-ethyl 3-amino-3-phenylpropanoate , objectively comparing leading enzymatic catalysts—specifically Candida antarctica Lipase A (CAL-A), Burkholderia cepacia Lipase (Lipase PS), and Pseudomonas cepacia Lipase (PCL). By analyzing the causality behind enzyme immobilization, solvent selection, and thermodynamic control, this guide provides a self-validating framework for researchers to optimize chiral resolution workflows.
Mechanistic Overview & Causality in Biocatalysis
The hydrolysis of bulky β -amino esters presents a unique steric challenge. Unlike standard α -amino acids, the β -phenyl group in ethyl 3-amino-3-phenylpropanoate creates significant steric hindrance near the ester carbonyl.
Interfacial Activation and the "Lid" Mechanism
Lipases are uniquely suited for this substrate due to their interfacial activation mechanism. In non-aqueous or biphasic media, the amphiphilic nature of the solvent interface triggers a conformational shift in the lipase, rolling back a peptide "lid" to expose a highly hydrophobic active site[1]. This open conformation accommodates the bulky phenyl ring of the (S)-enantiomer while sterically clashing with the (R)-enantiomer, leading to exceptional enantiomeric ratios ( E>200 ).
The Causality of Enzyme Immobilization
Native lipases often denature at the elevated temperatures required for industrial-scale throughput or DKR processes. Immobilizing CAL-A within functionalized Mesocellular Foam (MCF) in the presence of a lyoprotectant (sucrose) rigidifies the enzyme's tertiary structure[2].
-
The Effect: This structural rigidification shifts the temperature of optimum activity ( Topt ) from 20–30 °C to 80–90 °C[2].
-
The Causality: By preventing thermal unfolding, the enzyme can operate at temperatures where the reaction kinetics ( kcat ) are exponentially faster, and where secondary chemical catalysts (like Ruthenium for racemization) become active.
Suppressing Background Hydrolysis via Solvent Design
Performing the hydrolysis in organic solvents (e.g., diisopropyl ether or 1,4-dioxane) rather than bulk water is a deliberate thermodynamic choice[3]. By restricting water to strictly stoichiometric amounts (0.5 to 5.0 equivalents), researchers suppress spontaneous, non-selective chemical hydrolysis. The organic solvent maintains the enzyme's "lid" in the open, active conformation while ensuring that every water molecule consumed is directed through the enzyme's stereoselective catalytic triad[4].
Benchmarking Catalyst Performance
The table below synthesizes quantitative data comparing the hydrolytic performance of leading lipases against racemic ethyl 3-amino-3-phenylpropanoate.
| Catalyst System | Support Matrix | Solvent System | Temp (°C) | Enantiomeric Ratio ( E ) | Conversion (%) | Product ee (%) | Process Type |
| CAL-A [2] | Mesocellular Foam (MCF) | Toluene / H₂O | 22 °C | > 500 | 49% | > 99% | KR |
| CAL-A + Ru [2] | MCF | Toluene / H₂O | 80 °C | 69 | 85% | 89% | DKR |
| Lipase PS [3] | Native / Cross-linked | iPr₂O + 0.5 eq H₂O | 45 °C | > 200 | 50% | > 99% | KR |
| PCL [4] | Diatomite (PCL-D) | 1,4-Dioxane + 5 eq H₂O | 30 °C | > 200 | 50% | > 99% | KR |
Data Interpretation: While Lipase PS and PCL offer excellent baseline kinetic resolution at moderate temperatures[3],[4], they are capped at a theoretical 50% yield. Immobilized CAL-A is the superior benchmark for scalable synthesis because its extreme thermal stability enables Dynamic Kinetic Resolution (DKR), pushing conversions to 85% by continuously recycling the unwanted enantiomer[2].
Kinetic vs. Dynamic Kinetic Resolution (DKR)
In a standard KR, the maximum theoretical yield of the (S)-acid is 50%. DKR overcomes this by coupling the enantioselective enzymatic hydrolysis with an in situ chemocatalytic racemization of the unreacted (R)-ester.
Fig 1: Mechanistic workflow of Dynamic Kinetic Resolution (DKR) combining enzymatic hydrolysis and metal racemization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By calculating the E -value at multiple conversion points ( c=10%,30%,50% ), researchers can verify that the reaction is under strict biocatalytic control. A dropping E -value indicates that background chemical hydrolysis is occurring, signaling the need to reduce water equivalents or lower the temperature.
Protocol A: Standard Kinetic Resolution using Lipase PS
Optimized for high enantiomeric excess ( ee>99% ) at bench scale.
-
Substrate Preparation: Dissolve 100 mg of racemic ethyl 3-amino-3-phenylpropanoate in 5.0 mL of anhydrous diisopropyl ether (iPr₂O).
-
Water Control: Add exactly 0.5 equivalents of distilled H₂O. Causality: Limiting water prevents the thermodynamic equilibrium from driving non-selective bulk hydrolysis[3].
-
Enzyme Addition: Add 30 mg/mL of Lipase PS (Burkholderia cepacia)[3].
-
Incubation: Place the reaction in a thermomixer at 45 °C and 250 rpm.
-
Validation & Monitoring: Withdraw 50 µL aliquots every 2 hours. Centrifuge to remove the enzyme, evaporate the solvent, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Calculate conversion ( c ) and E -value.
-
Termination & Isolation: Once 50% conversion is reached, filter out the immobilized enzyme. Extract the organic layer with 1M HCl to separate the unreacted (R)-ester from the (S)-acid product.
Protocol B: Dynamic Kinetic Resolution using CAL-A/MCF
Optimized for high yield (>80%) drug intermediate synthesis.
-
System Setup: Under an inert argon atmosphere, dissolve the racemic ester in dry toluene.
-
Dual-Catalyst Addition: Add CAL-A immobilized on MCF (co-lyophilized with sucrose) and a compatible Ruthenium racemization catalyst (e.g., Shvo's catalyst).
-
Thermal Activation: Heat the system to 80 °C. Causality: The Ru-catalyst requires elevated thermal energy to break and reform the chiral center of the ester, while the MCF matrix protects CAL-A from thermal denaturation[2].
-
Controlled Hydrolysis: Slowly dose H₂O (1.0 equivalent total) over 12 hours using a syringe pump to maintain a low steady-state moisture level, preventing Ru-catalyst deactivation.
-
Product Recovery: Filter the heterogeneous catalysts (MCF and Ru-support) and isolate the (S)-acid via standard acid/base workup.
Fig 2: Step-by-step self-validating workflow for the biocatalytic resolution of beta-amino esters.
Conclusion
For standard analytical or small-scale preparative resolutions, Lipase PS in iPr₂O provides an easily accessible, highly selective ( E>200 ) route to the (S)-acid[3]. However, for industrial benchmarking and high-yield synthesis, CAL-A immobilized on MCF represents the state-of-the-art. By shifting the enzyme's thermal tolerance to 80 °C, researchers can seamlessly integrate chemocatalytic racemization, breaking the 50% yield ceiling of classical kinetic resolution and achieving up to 85% conversion with 89% ee [2].
Sources
- 1. Tunable Polymeric Scaffolds for Enzyme Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [diva-portal.org]
- 3. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
A Comprehensive Guide to the Safe Disposal of (S)-Ethyl 3-amino-3-phenylpropanoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-Ethyl 3-amino-3-phenylpropanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each step, ensuring that safety and regulatory adherence are built into your laboratory workflow. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.
Hazard Identification & Core Safety Principles
(S)-Ethyl 3-amino-3-phenylpropanoate and its common salt form, (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, are valuable intermediates in chemical synthesis. However, a thorough understanding of their hazard profile is the cornerstone of safe handling and disposal. The primary directive for this compound is that it must be treated as hazardous chemical waste; disposal via standard drain or trash is strictly prohibited due to its toxicity and environmental risks.[1]
The disposal strategy is dictated by the hazards identified under the Globally Harmonized System (GHS), which aligns with the OSHA Hazard Communication Standard.[1][2]
Table 1: GHS Hazard Summary for (S)-Ethyl 3-amino-3-phenylpropanoate
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3][4] |
| Skin Irritation | Category 2 | Warning | Causes skin irritation[1] |
| Serious Eye Irritation | Category 2 | Warning | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (STOT) - Single Exposure | Category 3 | Warning | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | (none) | H412: Harmful to aquatic life with long lasting effects[3] |
The most critical takeaway from this data is the compound's dual threat: it poses direct health risks to laboratory personnel upon exposure and long-term danger to ecosystems if released into the environment.[3] Therefore, all disposal protocols must prioritize containment and proper waste stream management.
Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal activities, adherence to a strict PPE protocol is mandatory. This is a requirement under OSHA's Laboratory Standard, which mandates the use of protective equipment to minimize chemical exposure.[5][6]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 regulations.[1] This is non-negotiable, as the compound is a serious eye irritant.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1] Gloves must be inspected for integrity before use, and proper removal techniques should be employed to prevent skin contact. All contaminated clothing should be removed and decontaminated before reuse.
-
Respiratory Protection: Under normal conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[1] However, if handling large quantities or if dust/aerosols are generated, a NIOSH-approved particle filter respirator (e.g., P95) may be necessary.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Waste Segregation and Containerization: A Self-Validating System
Improper segregation of chemical waste is a primary cause of laboratory incidents. (S)-Ethyl 3-amino-3-phenylpropanoate, being an amino ester, has specific incompatibilities that must be respected to prevent dangerous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[1]
Therefore, waste containing this compound must be stored in a dedicated container, segregated from these incompatible chemical classes.[7][8]
Protocol for Waste Containerization
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene or glass). Ensure the container is in good condition with no leaks or cracks.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a proper hazardous waste label. Do not allow containers of unknown chemicals to accumulate.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(S)-Ethyl 3-amino-3-phenylpropanoate." Do not use abbreviations.
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[9]
-
The date waste was first added to the container.
-
-
Maintain a Closed System: Keep the waste container securely closed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents accidental spills.
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[10]
Step-by-Step Disposal Procedures
The overarching principle, mandated by safety data sheets and regulatory standards, is that final disposal must be conducted by a licensed and approved waste disposal company.[1] The following procedures guide the collection and preparation of different waste streams for professional pickup.
Procedure 4.1: Disposal of Unused or Surplus Material
-
Assess Material: Confirm that the material is clearly labeled and in its original container if possible.
-
Containerize: If not in its original container, transfer the material to a properly labeled hazardous waste container as described in Section 3.
-
Log and Store: Record the amount of waste in your laboratory's chemical inventory. Store the container in the designated Satellite Accumulation Area.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EH&S) office or a contracted professional waste disposal service to arrange for pickup.[10]
Procedure 4.2: Disposal of Contaminated Solids
This category includes items such as contaminated gloves, weigh boats, pipette tips, and paper towels from a spill cleanup.
-
Collect Waste: Place all contaminated solid materials into a dedicated, labeled hazardous waste bag or container. This container should be clearly marked for "Solid Hazardous Waste" and list (S)-Ethyl 3-amino-3-phenylpropanoate as a contaminant.
-
Segregate: Keep this solid waste separate from liquid waste streams.[9]
-
Seal and Store: Once full, securely seal the container and store it in the Satellite Accumulation Area for professional disposal.
Procedure 4.3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated. The EPA outlines a "triple-rinse" procedure for this purpose.[7]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent should be capable of dissolving the chemical residue.
-
Seal and Agitate: Securely cap the container and agitate it thoroughly to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent (now called "rinsate") into your liquid hazardous waste container for (S)-Ethyl 3-amino-3-phenylpropanoate. Do not pour the rinsate down the drain.
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.
-
Final Disposal: After the third rinse, the container is considered decontaminated. Deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[8]
Regulatory Compliance: Adhering to EPA and OSHA Standards
Proper disposal is not just a best practice; it is a legal requirement. All laboratory activities, including waste management, fall under federal regulations.
-
OSHA 29 CFR 1910.1450 (The Laboratory Standard): This regulation requires laboratories to develop a Chemical Hygiene Plan (CHP).[6] Your CHP is the master document for safety protocols and must include procedures for safe handling and waste disposal.[2][6]
-
EPA Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave."[11] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[11] As a generator of hazardous waste, your laboratory is the starting point of this chain and holds the primary responsibility for its proper identification and management.[12][13]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing (S)-Ethyl 3-amino-3-phenylpropanoate.
Caption: Disposal decision workflow for (S)-Ethyl 3-amino-3-phenylpropanoate waste.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- OSHA Standards for Biological Laboratories. ASPR.
- The Laboratory Standard. Office of Clinical and Research Safety.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).
- OSHA Regulations and Guidance Applicable to Laboratories. (2017, March 14). NIH Office of Science Policy.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
- Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride. (2025, December 19). Fisher Scientific.
- MSDS of Ethyl 3-amino-3-phenylpropanoate. (2013, August 27). Capot Chemical Co.,Ltd..
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency (EPA).
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Ethyl-3-phenyl propionate Safety Data Sheet. (2018, June 22). Synerzine.
- Ethyl 3-amino-3-phenylpropanoate | C11H15NO2. PubChem, National Institutes of Health.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Safety Data Sheet: Ethyl 3-Phenylpropionate. (2024, December 14). TCI Chemicals.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA).
- Safety Data Sheet: Ethyl 3-phenylpropionate. (2025, December 21). Fisher Scientific.
- Safety Data Sheet: Ethyl 3-amino-3-phenylpropanoate. BLD Pharmatech.
Sources
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. osha.gov [osha.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. otago.ac.nz [otago.ac.nz]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-Ethyl 3-amino-3-phenylpropanoate
Introduction: A Proactive Stance on Safety
As researchers and developers, our work with novel and specialized chemical entities like (S)-Ethyl 3-amino-3-phenylpropanoate (CAS No. 6335-76-8) is foundational to innovation. However, the integrity of our results is intrinsically linked to the safety and control we maintain in the laboratory. This guide provides essential, field-tested safety and logistical information for handling this compound. The core principle underpinning this protocol is proactive caution. A critical takeaway from the available safety data is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. This data gap compels us to treat it with the highest degree of care, assuming potential hazards beyond what is currently documented.
Hazard Profile and Risk Assessment
(S)-Ethyl 3-amino-3-phenylpropanoate is classified with specific known hazards that dictate our minimum safety requirements. Understanding these is the first step in building a robust safety protocol.
-
Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed[1][2][3]. This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and thorough handwashing after handling[4].
-
Respiratory Irritation: Inhalation may cause respiratory irritation[1]. This drives the need for handling in well-ventilated areas and, where necessary, the use of respiratory protection.
-
Aquatic Toxicity (Category 3): It is recognized as harmful to aquatic life with long-lasting effects[1][3]. This classification mandates careful disposal procedures to avoid environmental release[1][5].
Given the incomplete toxicological profile, we must also consider potential, unlisted hazards such as skin and eye irritation, which are noted for the hydrochloride salt of a similar compound[6]. This expert judgment—bridging known data with potential risks—is central to ensuring a comprehensive safety envelope.
The Hierarchy of Controls: A Self-Validating System
Before we even consider PPE, our safety protocol must be built on a foundation of established control hierarchies. PPE is the last line of defense, not the first.
-
Engineering Controls: Your primary protective measure is to handle (S)-Ethyl 3-amino-3-phenylpropanoate within a properly functioning chemical fume hood[7]. This contains vapors and potential aerosols at the source, minimizing your exposure. Ensure that an eyewash station and safety shower are readily accessible[8].
-
Administrative Controls: Adhere to standard laboratory best practices. Do not eat, drink, or apply cosmetics in the laboratory[4][9]. Always wash hands thoroughly after handling chemicals[2][10]. Ensure all containers are clearly labeled[7][9].
-
Personal Protective Equipment (PPE): This is your immediate barrier against exposure. The following sections detail the specific PPE required.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a requirement dictated by a risk assessment of the tasks you will perform.
Eye and Face Protection
Causality: The mucous membranes of the eyes are a rapid absorption route for chemicals. Protection against splashes, even minor ones, is non-negotiable.
Protocol:
-
Standard Operations: At a minimum, wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[10][11]. These must provide a complete seal around the eyes.
-
High-Risk Operations: When handling larger quantities or performing operations with a significant splash risk (e.g., transfers, heating), supplement your goggles with a full-face shield[12].
Hand Protection
Causality: Your hands are the most likely part of your body to come into direct contact with the chemical. Gloves provide a critical barrier to prevent dermal absorption.
Protocol:
-
Glove Selection: Chemical-resistant gloves are mandatory[8]. Nitrile gloves are a suitable choice for incidental contact with compounds like this[7][13].
-
Inspection and Use: Always inspect gloves for tears or punctures before each use[1][4]. After handling the compound, wash the exterior of the gloves before removing them. Remove gloves without touching the outer surface with your bare hands and dispose of them as contaminated waste. Wash your hands thoroughly with soap and water after removing gloves[12].
Body Protection
Causality: Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
Protocol:
-
A clean, buttoned lab coat must be worn at all times to protect your skin and clothing from contamination[7][9].
-
Ensure you are wearing closed-toe shoes; sandals or perforated shoes are never appropriate in a laboratory setting[4][7].
Respiratory Protection
Causality: The compound is a potential respiratory irritant[1]. Engineering controls (i.e., a fume hood) are the primary method to mitigate this risk.
Protocol:
-
Under Normal Conditions: When handling small quantities in a certified chemical fume hood, specific respiratory protection is generally not required[10][11].
-
In Case of Control Failure or Spills: If you are working in an area with poor ventilation or responding to a spill, respiratory protection is necessary. Use a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors)[1][8]. For nuisance dust or aerosol exposure, a P95 (US) or P1 (EU) particle respirator may be sufficient[1].
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not required inside a fume hood. |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not required inside a fume hood. |
| Reaction Work-up/Transfer | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not required inside a fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Coverall | NIOSH-approved respirator required. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and have all necessary engineering controls and PPE in place.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Handling: Conduct all manipulations of (S)-Ethyl 3-amino-3-phenylpropanoate inside a chemical fume hood.
-
Post-Handling: Securely close the primary container. Clean any contaminated surfaces.
-
Doffing PPE: Remove gloves first, followed by your lab coat and goggles. Wash hands immediately and thoroughly.
Waste Disposal Plan
-
Segregation: All disposable materials that have come into contact with the compound (gloves, pipette tips, absorbent paper) must be considered contaminated waste.
-
Containment: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect surplus and non-recyclable solutions in a separate, labeled hazardous waste container.
-
Disposal: Do not pour waste down the drain[1][5]. All waste must be disposed of through a licensed professional waste disposal service, potentially via chemical incineration[1]. Follow all local, regional, and national regulations.
Emergency Response Workflow: Accidental Skin Exposure
The following workflow outlines the immediate steps to take in the event of skin contact.
Caption: Immediate first aid workflow for accidental skin exposure.[1][2]
Conclusion
The safe handling of (S)-Ethyl 3-amino-3-phenylpropanoate is predicated on a disciplined and informed approach. By understanding its known hazards, acknowledging its incomplete toxicological profile, and rigorously applying the hierarchy of controls—from fume hoods to the correct personal protective equipment—we can ensure both personal safety and the integrity of our scientific work. Always prioritize caution, adhere to these protocols, and consult the Safety Data Sheet as your primary source of information.
References
- MSDS of Ethyl 3-amino-3-phenylpropanoate. (2013, August 27). Capot Chemical Co., Ltd.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Best practices for handling chemical reagents to prevent cross-contamin
- Life-Changing Safety Tips for Handling Labor
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). SafetyInfo.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Ethyl 3-amino-3-phenylpropanoate Safety Data Sheet.
- ethyl (3R)-3-amino-3-phenylpropanoate hydrochloride — Chemical Substance Information.
- Ethyl 3-phenylpropionate | C11H14O2 | CID 16237.
- Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
- SAFETY DATA SHEET - Ethyl 3-phenylpropion
- Ethyl 3-phenylpropanoate SDS, 2021-28-5 Safety D
- SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.Fisher Scientific.
- Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379.
- Personal protective equipment for handling Ammonium nonano
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. echemi.com [echemi.com]
- 6. nextsds.com [nextsds.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. benchchem.com [benchchem.com]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. velsafe.com [velsafe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
